2,6-Dichlorobenzaldoxime
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2NO/c8-6-2-1-3-7(9)5(6)4-10-11/h1-4,11H/b10-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSXDWIAUZOFFV-ONNFQVAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C=NO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)/C=N/O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4067066 | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25185-95-9 | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzaldehyde, 2,6-dichloro-, oxime | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4067066 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dichlorobenzaldehyde oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.458 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Structure of 2,6-Dichlorobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzaldoxime is a pivotal chemical intermediate, playing a crucial role in the synthesis of a range of agrochemicals and pharmaceuticals. Its structural features and chemical reactivity make it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, its molecular structure, detailed experimental protocols for its synthesis and purification, and an analysis of its spectral data. Furthermore, this guide explores the downstream applications of this compound, including its role in the synthesis of the insecticide Hexaflumuron, and provides a visualization of the relevant biological pathway.
Chemical and Physical Properties
This compound is a colorless to white crystalline solid at room temperature.[1] It is characterized by its limited solubility in water but shows solubility in certain organic solvents. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO | [2] |
| Molecular Weight | 190.03 g/mol | [1] |
| Melting Point | 147 - 150 °C | [1] |
| Boiling Point | 280.4 °C at 760 mmHg | [1] |
| Density | 1.38 g/cm³ | [1] |
| Vapor Pressure | 0.0018 mmHg at 25°C | [1] |
| Appearance | Colorless to white crystalline powder | [1] |
| Solubility in Water | Insoluble | |
| CAS Number | 25185-95-9 | [2] |
Molecular Structure
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and an aldoxime group (-CH=NOH) at position 1. The presence of the oxime functional group introduces the possibility of stereoisomerism (E/Z isomers), which can influence its reactivity and biological activity.
IUPAC Name: (1E)-1-(2,6-dichlorophenyl)methanimine oxide
Synonyms: 2,6-Dichlorobenzaldehyde oxime
The structural formula of this compound is depicted below:
References
An In-depth Technical Guide to 2,6-Dichlorobenzaldoxime (CAS Number: 25185-95-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-Dichlorobenzaldoxime (CAS No. 25185-95-9), a key chemical intermediate in the synthesis of a class of benzoylurea insecticides. This document details its chemical and physical properties, provides experimentally derived protocols for its synthesis, and elucidates its pivotal role in the production of potent insect growth regulators. The guide further explores the mechanism of action of the resulting insecticidal compounds, which function as chitin synthesis inhibitors. Detailed experimental workflows and the pertinent biological pathways are visualized to facilitate a deeper understanding for researchers in agrochemical and pharmaceutical development.
Chemical and Physical Properties
This compound is a white crystalline solid.[1] Its chemical structure and fundamental properties are summarized in the tables below.
| Identifier | Value | Reference |
| CAS Number | 25185-95-9 | [2] |
| Molecular Formula | C₇H₅Cl₂NO | [2] |
| Molecular Weight | 190.03 g/mol | [1] |
| IUPAC Name | (NE)-N-[(2,6-dichlorophenyl)methylidene]hydroxylamine | [2] |
| Synonyms | 2,6-Dichlorobenzaldehyde oxime | [2] |
| Physical Property | Value | Reference |
| Appearance | White solid | [1] |
| Melting Point | 148-150 °C | [3] |
| Solubility | Insoluble in water | [3] |
| Stability | Stable under normal conditions | [1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the condensation reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride.
Experimental Protocol: Oximation of 2,6-Dichlorobenzaldehyde
This protocol outlines a standard laboratory procedure for the synthesis of this compound.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Pyridine
-
Ethanol
-
Ethyl acetate
-
1 M Hydrochloric acid (HCl)
-
Deionized water
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2,6-dichlorobenzaldehyde (1.0 mmol) and hydroxylamine hydrochloride (1.2 mmol) in ethanol (10 mL).
-
Base Addition: To the stirred solution, add pyridine (2.0 mmol).
-
Reaction: Heat the mixture to reflux and maintain for 1-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
To the residue, add deionized water (20 mL) and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers in a separatory funnel and wash with 1 M HCl (2 x 15 mL) to remove any remaining pyridine.
-
Wash the organic layer with deionized water (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Isolation and Purification:
-
Filter off the sodium sulfate.
-
Remove the ethyl acetate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain a white crystalline solid.
-
Role as an Intermediate in Benzoylurea Insecticide Synthesis
This compound is a crucial intermediate in the manufacturing of benzoylurea insecticides, a class of compounds known for their potent insect growth-regulating properties.[4] The synthetic pathway involves the conversion of the oxime to a benzamide, which is then coupled with an appropriate isocyanate.
Beckmann Rearrangement to 2,6-Dichlorobenzamide
The conversion of this compound to 2,6-dichlorobenzamide is achieved through the Beckmann rearrangement.[5] This acid-catalyzed reaction rearranges the oxime into an N-substituted amide.
Experimental Protocol: Beckmann Rearrangement
Materials:
-
This compound
-
Sulfuric acid (or other acidic catalyst like phosphorus pentachloride)
-
Appropriate solvent (e.g., acetic acid)
-
Ice
-
Standard laboratory glassware for handling strong acids
Procedure:
-
Reaction Setup: Dissolve this compound in a suitable solvent such as acetic acid in a reaction vessel.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid, to the solution while maintaining a controlled temperature.
-
Reaction: Heat the mixture to the specified temperature for the rearrangement to occur. The reaction progress can be monitored by TLC.
-
Work-up:
-
Upon completion, carefully pour the reaction mixture over crushed ice to precipitate the product.
-
Collect the precipitate by filtration.
-
Wash the solid with cold water to remove any residual acid.
-
-
Purification: The crude 2,6-dichlorobenzamide can be purified by recrystallization.
Synthesis of Benzoylurea Insecticides
The resulting 2,6-dichlorobenzamide can then be reacted with a substituted phenyl isocyanate (e.g., 4-chlorophenyl isocyanate for the synthesis of Diflubenzuron) to form the final benzoylurea insecticide.
Biological Activity and Mechanism of Action
While this compound itself is not known to possess significant insecticidal activity, its derivatives, the benzoylurea insecticides, are potent insect growth regulators.
Mechanism of Action: Chitin Synthesis Inhibition
Benzoylurea insecticides act by inhibiting the synthesis of chitin, a crucial component of the insect exoskeleton.[6] This inhibition disrupts the molting process, leading to the death of the insect larvae. The molecular target of these insecticides is the enzyme chitin synthase 1 (CHS1).[1] By binding to CHS1, benzoylureas prevent the polymerization of N-acetylglucosamine into chitin chains.
Signaling Pathway
The regulation of chitin synthesis in insects is a complex process involving various signaling pathways that respond to developmental cues and cellular stress. While a detailed insect-specific pathway is multifaceted, the general principle involves the activation of chitin synthase at the plasma membrane. The inhibition of CHS1 by benzoylurea insecticides directly disrupts the final step of chitin production.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 2,6-Dichlorobenzaldehyde oxime | C7H5Cl2NO | CID 5366925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fungal Chitin Synthases: Structure, Function, and Regulation [mdpi.com]
- 5. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 6. Beckmann Rearrangement [organic-chemistry.org]
2,6-Dichlorobenzaldoxime: A Technical Guide for Research Applications
An In-depth Review of the Synthesis, Core Applications, and Experimental Protocols for Researchers, Scientists, and Drug Development Professionals.
Abstract
2,6-Dichlorobenzaldoxime is a chlorinated aromatic aldoxime that primarily serves as a crucial intermediate in the synthesis of a variety of commercially significant compounds. Its utility in research is predominantly centered on its role as a building block for agrochemicals, specifically benzoylurea insecticides, and as a precursor in the synthesis of pharmaceutical intermediates. This technical guide provides a comprehensive overview of this compound, detailing its synthesis, established applications in synthetic chemistry, and offering insights into its potential, yet underexplored, biological activities. Detailed experimental protocols for its key synthetic transformations are provided, alongside visual diagrams to elucidate reaction pathways and workflows.
Introduction
This compound (C₇H₅Cl₂NO) is a crystalline solid that has garnered significant attention in the chemical industry as a versatile synthetic intermediate. Its structural features, namely the dichlorinated phenyl ring and the oxime functional group, make it a reactive precursor for the formation of various heterocyclic and substituted aromatic compounds. While its direct application in biological research as a standalone agent is not extensively documented, its importance lies in its efficient conversion to high-value molecules that are at the forefront of pest control and pharmaceutical development. This guide aims to equip researchers with the technical knowledge required to effectively utilize this compound in a laboratory setting.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₇H₅Cl₂NO |
| Molecular Weight | 190.03 g/mol |
| CAS Number | 25185-95-9 |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148-150 °C |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, ether, and petroleum ether.[1] |
Synthesis of this compound
The primary route for the synthesis of this compound involves the oximation of 2,6-dichlorobenzaldehyde.
Experimental Protocol: Oximation of 2,6-Dichlorobenzaldehyde
This protocol describes the reaction of 2,6-dichlorobenzaldehyde with hydroxylamine to yield this compound.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Water
Procedure:
-
Dissolve 2,6-dichlorobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of hydroxylamine hydrochloride in water.
-
Slowly add the hydroxylamine hydrochloride solution to the stirred solution of 2,6-dichlorobenzaldehyde.
-
To the resulting mixture, add a solution of sodium hydroxide dropwise to neutralize the hydrochloric acid and liberate the free hydroxylamine. The reaction is typically carried out at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is typically poured into water to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent such as ethanol/water.
Core Research Application: Intermediate in Agrochemical Synthesis
The most significant application of this compound in research and industry is as a key intermediate in the synthesis of benzoylurea insecticides. These compounds act as insect growth regulators by inhibiting chitin synthesis, a critical component of the insect exoskeleton.
The synthetic pathway involves a two-step conversion of this compound to 2,6-dichlorobenzamide, which then serves as a precursor to the final insecticide molecule.
Step 1: Dehydration to 2,6-Dichlorobenzonitrile
This compound can be dehydrated to form 2,6-dichlorobenzonitrile. This reaction is a critical step in the synthetic route to benzoylurea insecticides.
This protocol describes the conversion of this compound to 2,6-dichlorobenzonitrile using a dehydrating agent.
Materials:
-
This compound
-
Acetic anhydride or another suitable dehydrating agent (e.g., thionyl chloride, phosphorus pentoxide)
-
Solvent (e.g., acetic acid, toluene)
Procedure:
-
In a reaction flask, suspend or dissolve this compound in a suitable solvent like acetic acid.
-
Slowly add the dehydrating agent, such as acetic anhydride, to the reaction mixture.
-
Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture and pour it into ice water to precipitate the crude product.
-
Collect the 2,6-dichlorobenzonitrile by filtration, wash with water, and purify by recrystallization or distillation.
Step 2: Hydrolysis to 2,6-Dichlorobenzamide
The resulting 2,6-dichlorobenzonitrile is then hydrolyzed to 2,6-dichlorobenzamide. This amide is a direct precursor for the synthesis of various benzoylurea insecticides.[2]
This protocol outlines the hydrolysis of 2,6-dichlorobenzonitrile to 2,6-dichlorobenzamide.
Materials:
-
2,6-Dichlorobenzonitrile
-
Strong acid (e.g., sulfuric acid) or base (e.g., sodium hydroxide)
-
Solvent (e.g., water, ethanol/water mixture)
Procedure (Acid-catalyzed hydrolysis):
-
Add 2,6-dichlorobenzonitrile to concentrated sulfuric acid in a reaction flask, controlling the temperature with an ice bath.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Carefully pour the reaction mixture onto crushed ice to precipitate the 2,6-dichlorobenzamide.
-
Filter the solid product, wash thoroughly with water to remove any residual acid, and dry. The product can be recrystallized for further purification.
Synthesis of Benzoylurea Insecticides
2,6-Dichlorobenzamide can then be used to synthesize various benzoylurea insecticides, such as Hexaflumuron and Diflubenzuron, typically through reaction with a substituted isocyanate.[1] Although the 2,6-dichloro analogs are less common commercially than their 2,6-difluoro counterparts, the synthetic principle remains the same.
References
2,6-Dichlorobenzaldoxime molecular weight and formula
This document provides core technical specifications for 2,6-Dichlorobenzaldoxime, tailored for researchers, scientists, and professionals in drug development.
Core Molecular Data
The fundamental molecular properties of this compound have been determined and are summarized below. These values are foundational for all research and development applications.
| Property | Value | Source |
| Molecular Formula | C7H5Cl2NO | NIST[1][2], ECHEMI[3] |
| Molecular Weight | 190.027 g/mol | NIST[1][2] |
| Monoisotopic Mass | 188.9748192 u | ECHEMI[3] |
Description:
This compound, also known as 2,6-Dichlorobenzaldehyde oxime, is a chemical compound with the CAS Registry Number 25185-95-9[1][2]. Its molecular structure consists of a benzene ring substituted with two chlorine atoms at positions 2 and 6, and an aldoxime group. The molecular formula C7H5Cl2NO indicates it is composed of seven carbon atoms, five hydrogen atoms, two chlorine atoms, one nitrogen atom, and one oxygen atom[1][2][3]. The molecular weight is approximately 190.03 g/mol [3].
Note on Experimental Protocols and Visualizations:
The determination of a compound's molecular formula and molecular weight is based on its atomic composition and the standard atomic weights of its constituent elements. This is a calculable and verifiable property, not one determined through a dynamic experimental protocol in the context of signaling pathways or complex workflows. Therefore, detailed experimental protocols and logical diagrams, such as those that might be rendered with Graphviz, are not applicable for the presentation of this core data.
References
An In-depth Technical Guide to the Synthesis of 2,6-Dichlorobenzaldoxime from 2,6-dichlorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2,6-Dichlorobenzaldoxime, a key intermediate in the manufacturing of various pharmaceuticals and agrochemicals.[1][2] The document details the chemical pathway, experimental protocols, and relevant quantitative data, offering a practical resource for laboratory and developmental applications.
Chemical Reaction Pathway
The synthesis of this compound from 2,6-dichlorobenzaldehyde proceeds through a condensation reaction with hydroxylamine. The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde, followed by dehydration to yield the oxime.
Caption: Synthesis of this compound from 2,6-dichlorobenzaldehyde.
Quantitative Data Summary
The following table summarizes the key quantitative data related to the reactants and the product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| 2,6-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 68-72 | 231 |
| Hydroxylamine Hydrochloride | NH₃O·HCl | 69.49 | 155-157 | Decomposes |
| This compound | C₇H₅Cl₂NO | 190.03 | 147-150 | 280.4 |
Experimental Protocol
This protocol is adapted from established procedures for the synthesis of aldoximes.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Hydroxylamine Hydrochloride
-
Sodium Formate (or another suitable base like sodium acetate or triethylamine)
-
Formic Acid (88%)
-
Deionized Water
-
Isopropanol
Equipment:
-
Round-bottom flask equipped with a reflux condenser and magnetic stirrer
-
Heating mantle
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Buchner funnel and filter paper
-
pH meter or pH paper
-
Rotary evaporator (optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2,6-dichlorobenzaldehyde (1.0 eq) and formic acid. The mixture is stirred to ensure dissolution.
-
Addition of Reagents: To the stirred solution, add hydroxylamine hydrochloride (1.1-1.5 eq) and sodium formate (2.0-4.5 eq).[3] The base is added to neutralize the hydrochloric acid formed during the reaction, which drives the equilibrium towards the product.
-
Reaction: Heat the mixture to reflux (approximately 100-110°C) with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into an excess of cold water with stirring. This will cause the crude this compound to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with copious amounts of deionized water to remove any unreacted starting materials and inorganic salts.
-
Purification: The crude product can be further purified by recrystallization. A suitable solvent system is aqueous isopropanol.[3] Dissolve the crude solid in a minimal amount of hot isopropanol and then add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator or a vacuum oven at a moderate temperature.
Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:
-
Melting Point: The melting point of the purified product should be in the range of 147-150°C.
-
Spectroscopy:
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic O-H stretching band for the oxime hydroxyl group and a C=N stretching band.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of this compound.[4]
-
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of this compound.
Caption: Step-by-step workflow for the synthesis of this compound.
This guide provides a solid foundation for the synthesis of this compound. For specific applications, further optimization of reaction conditions may be necessary to achieve desired yields and purity levels. Always follow standard laboratory safety procedures when handling the chemicals mentioned in this document.
References
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 3. US3458560A - Process for preparing 2,6-dichlorobenzonitrile - Google Patents [patents.google.com]
- 4. This compound [webbook.nist.gov]
An In-depth Technical Guide to the Spectroscopic Data of 2,6-Dichlorobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichlorobenzaldoxime (CAS No: 25185-95-9). The document details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a foundational resource for the structural characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a pivotal technique for elucidating the carbon-hydrogen framework of a molecule. Due to the limited availability of experimental NMR data in public databases, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound, calculated using computational chemistry models. These predictions are based on the compound's structure and provide valuable insights for spectral analysis.
1.1. Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -OH | ~11.8 | Singlet |
| -CH=N- | ~8.3 | Singlet |
| H-4 | ~7.5 | Triplet |
| H-3, H-5 | ~7.4 | Doublet |
1.2. Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=N | ~148 |
| C-2, C-6 | ~135 |
| C-1 | ~132 |
| C-4 | ~130 |
| C-3, C-5 | ~129 |
1.3. Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality NMR data for a solid sample like this compound.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of this compound. Dissolve the sample in about 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube. Ensure the solvent is compatible with the compound and does not have overlapping signals with the analyte peaks.
-
Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans to achieve a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 16 ppm, centered around 8 ppm.
-
Relaxation Delay: A relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus is less sensitive.
-
Spectral Width: A spectral width of approximately 240 ppm, centered around 120 ppm.
-
Relaxation Delay: A relaxation delay of 2-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
2.1. Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| ~3300-3100 | Broad, Medium | O-H Stretch | Oxime (-NOH) |
| ~3100-3000 | Weak to Medium | C-H Stretch | Aromatic Ring |
| ~1650-1620 | Medium | C=N Stretch | Oxime |
| ~1580-1560 | Medium | C=C Stretch | Aromatic Ring |
| ~1450-1420 | Medium | C=C Stretch | Aromatic Ring |
| ~1050-1030 | Strong | N-O Stretch | Oxime |
| ~780-740 | Strong | C-Cl Stretch | Dichloro-substituted Ring |
| ~770-730 | Strong | C-H Out-of-Plane Bending | Aromatic Ring |
2.2. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
This protocol details the methodology for obtaining an FT-IR spectrum of a solid sample using an ATR accessory.
-
Instrumentation: An FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Sample Preparation: this compound is a solid and can be analyzed directly with minimal preparation. Ensure the sample is in a crystalline or fine powder form.
-
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has reached thermal equilibrium.
-
Background Spectrum: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Acquire a background spectrum to account for atmospheric CO₂ and H₂O, as well as any intrinsic absorbance of the ATR crystal.
-
Sample Analysis: Place a small amount of the this compound sample onto the center of the ATR crystal. Apply consistent pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
-
Data Acquisition: Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Perform baseline correction and peak picking using the instrument's software to identify the wavenumbers of the absorption maxima.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. The electron ionization (EI) mass spectrum of this compound provides key information about its molecular weight and fragmentation pattern.[1]
3.1. Electron Ionization Mass Spectrometry (EI-MS) Data
The mass spectrum of this compound shows a characteristic molecular ion peak and several key fragment ions. The presence of two chlorine atoms results in a distinctive isotopic pattern for chlorine-containing fragments.[1]
| m/z | Relative Intensity (%) | Proposed Fragment Assignment |
| 189/191/193 | ~60 / ~40 / ~6 | [M]⁺ (Molecular Ion) |
| 172/174 | ~100 / ~33 | [M - OH]⁺ |
| 137/139 | ~35 / ~12 | [C₇H₄Cl]⁺ |
| 102 | ~25 | [C₇H₄]⁺ |
3.2. Experimental Protocol for GC-MS Data Acquisition
For a thermally stable compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique.
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A GC-MS system equipped with a capillary column (e.g., a 30 m x 0.25 mm DB-5ms column) and a quadrupole mass spectrometer.
-
GC Conditions:
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp to 280°C at a rate of 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: Scan from m/z 40 to 400.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.
Visualized Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data interpretation.
References
A Comprehensive Technical Guide to the Solubility of 2,6-Dichlorobenzaldoxime in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties of 2,6-Dichlorobenzaldoxime
A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO | --INVALID-LINK-- |
| Molecular Weight | 190.03 g/mol | --INVALID-LINK-- |
| Melting Point | 147-150 °C | --INVALID-LINK-- |
| Appearance | White crystalline powder/colorless solid | --INVALID-LINK-- |
| Water Solubility | Insoluble | --INVALID-LINK-- |
The presence of two chlorine atoms on the benzene ring and the polar oxime group (-C=N-OH) imparts a degree of polarity to the molecule. However, the overall nonpolar character of the benzene ring suggests that its solubility will be favored in organic solvents over water.
Qualitative Solubility Profile
In the absence of specific quantitative data, a qualitative assessment of solubility can be inferred from the behavior of structurally similar compounds and general principles of solubility ("like dissolves like"). For instance, the related compound 2,6-Dichlorobenzamide is known to be soluble in ethanol and dimethyl sulfoxide (DMSO). This suggests that this compound is likely to exhibit good solubility in polar aprotic and polar protic organic solvents.
The following table provides an expected qualitative solubility profile for this compound in a range of common organic solvents. These expectations should be confirmed experimentally using the protocols outlined in the subsequent section.
| Solvent Class | Solvent | Expected Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The hydroxyl group of the alcohols can form hydrogen bonds with the oxime group of the solute. |
| Polar Aprotic | Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble | These solvents can engage in dipole-dipole interactions with the polar oxime group. |
| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The nonpolar nature of these solvents is less conducive to solvating the polar oxime functional group. |
| Halogenated | Dichloromethane, Chloroform | Moderately Soluble | These solvents have a moderate polarity and can interact with both the chlorinated benzene ring and the oxime group. |
Experimental Protocols for Solubility Determination
To obtain precise and reliable quantitative solubility data, a systematic experimental approach is necessary. The following protocols describe the well-established "shake-flask" method, which is considered the gold standard for determining equilibrium solubility.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Experimental Workflow for Solubility Determination
Caption: Workflow for the gravimetric method of solubility determination.
Detailed Methodology
-
Preparation of a Supersaturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The time required for equilibration should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
-
Phase Separation:
-
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically compatible filter (e.g., PTFE for organic solvents) to remove any suspended solid particles. This step is critical to avoid overestimation of the solubility.
-
-
Quantification:
-
Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry. A calibration curve should be prepared using standard solutions of known concentrations.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor.
-
The results should be reported in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Conclusion
While quantitative solubility data for this compound in organic solvents is not extensively reported, this guide provides a robust framework for its experimental determination. The provided protocols and expected solubility trends will aid researchers, scientists, and drug development professionals in handling this compound effectively for various applications. The generation of accurate solubility data is a critical step in process development and will facilitate the efficient use of this compound in chemical synthesis and formulation.
An In-depth Technical Guide to 2,6-Dichlorobenzaldoxime: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzaldoxime is a chemical compound of significant interest in the fields of agrochemistry and pharmaceuticals. It serves as a crucial intermediate in the synthesis of a range of commercially important molecules, including benzoylurea insecticides and certain penicillin-based antibiotics. Its chemical structure, featuring a dichlorinated benzene ring attached to an aldoxime functional group, provides a versatile scaffold for further chemical modifications. This guide provides a comprehensive overview of the history, synthesis, and key applications of this compound, with a focus on detailed experimental protocols and quantitative data for the scientific community.
History and Discovery
While a singular "discovery" event for this compound is not prominently documented in the scientific literature, its history is intrinsically linked to the development of synthetic pesticides and pharmaceuticals in the mid-20th century. The emergence of patents in the early 1960s for the large-scale production of this compound indicates its growing importance during this period. For instance, a 1964 patent outlines a direct, single-step synthesis method, suggesting a demand for an efficient manufacturing process to supply the burgeoning agrochemical and pharmaceutical industries.[1] Its primary historical significance lies in its role as a key building block for complex active ingredients.
Physicochemical Properties
This compound is a colorless to white crystalline solid. A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 25185-95-9 | [2][3] |
| Molecular Formula | C₇H₅Cl₂NO | [2][3] |
| Molecular Weight | 190.03 g/mol | [2][3] |
| Melting Point | 148-150 °C | |
| Appearance | Colorless to white crystalline solid | |
| Solubility | Insoluble in water |
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of its corresponding aldehyde, 2,6-dichlorobenzaldehyde, with hydroxylamine or a salt thereof. The aldehyde precursor itself can be synthesized from 2,6-dichlorotoluene.
Synthesis of the Precursor: 2,6-Dichlorobenzaldehyde
One common industrial method involves the chlorination of 2,6-dichlorotoluene to form 2,6-dichlorobenzal chloride, followed by hydrolysis.
Experimental Protocol: Synthesis of 2,6-Dichlorobenzaldehyde
This protocol is adapted from patent literature describing industrial synthesis.[4][5]
Materials:
-
2,6-Dichlorotoluene
-
Phosphorus pentachloride (catalyst)
-
Chlorine gas
-
Acidic solvent (e.g., formic acid, acetic acid)
-
Zinc chloride
Procedure:
-
Chlorination: 2,6-Dichlorotoluene is subjected to a chlorination reaction with chlorine gas in the presence of a catalytic amount of phosphorus pentachloride and under UV light. The reaction is typically carried out at a temperature range of 80-150°C.
-
Rectification: The resulting product, 2,6-dichlorobenzal chloride, is purified by rectification.
-
Hydrolysis: The purified 2,6-dichlorobenzal chloride is then hydrolyzed. This is achieved by heating the compound under reflux in the presence of an acidic solvent (such as formic acid) and zinc chloride.
-
Isolation: Upon completion of the reaction, the 2,6-dichlorobenzaldehyde is isolated. This method is reported to produce the final product with high purity.
Synthesis of this compound from 2,6-Dichlorobenzaldehyde
The conversion of the aldehyde to the oxime is a standard oximation reaction.
Experimental Protocol: Synthesis of (E)-2,6-Dichlorobenzaldehyde oxime
This protocol is adapted from a peer-reviewed journal article.
Materials:
-
2,6-Dichlorobenzaldehyde (1 mmol)
-
Hydroxylamine hydrochloride
-
Sodium carbonate
-
Anhydrous methanol
-
Dichloromethane
Procedure:
-
Dissolve 2,6-dichlorobenzaldehyde (1 mmol) in anhydrous methanol.
-
Add hydroxylamine hydrochloride and sodium carbonate to the solution.
-
Stir the mixture at room temperature for 3 hours.
-
Isolate the product.
-
Recrystallize the crude product from dichloromethane to obtain colorless single crystals.
Characterization: The structure of the resulting (E)-2,6-Dichlorobenzaldehyde oxime can be confirmed by single-crystal X-ray diffraction.[6] The NIST Chemistry WebBook also provides mass spectrometry and IR spectral data for this compound.[2][3]
Applications of this compound
The primary utility of this compound is as a pivotal intermediate in the synthesis of more complex molecules with valuable biological activities.
Agrochemicals: Benzoylurea Insecticides
This compound is a key precursor to the benzoylurea class of insecticides.[4][5] These compounds act as insect growth regulators by inhibiting chitin synthesis, a process essential for the formation of the insect exoskeleton. This mode of action provides a degree of selectivity, as chitin is not present in vertebrates. Examples of insecticides synthesized from this intermediate include Hexaflumuron, Diflubenzuron, and Lufenuron.[4][5]
The synthetic pathway generally involves the conversion of the oxime to the corresponding nitrile, 2,6-dichlorobenzonitrile, which is then further elaborated to the final benzoylurea structure.
Pharmaceuticals
This compound also serves as an intermediate in the pharmaceutical industry. It is used in the synthesis of Dicloxacillin Sodium, a penicillinase-resistant penicillin antibiotic.[5] The 2,6-dichlorophenyl moiety is a key structural feature of this drug.
Conclusion
This compound, while not an end-product itself, holds a significant position in synthetic organic chemistry. Its efficient synthesis from readily available starting materials has made it a valuable intermediate for the production of a variety of agrochemicals and pharmaceuticals. For researchers and professionals in drug development and crop protection, a thorough understanding of the synthesis and chemical reactivity of this compound is essential for the development of new and improved active ingredients. The detailed protocols and data presented in this guide are intended to support these ongoing research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 5. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 6. 2,6-Dichloro-benzaldehyde oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis of 2,6-Dichlorobenzaldoxime
Audience: Researchers, scientists, and drug development professionals.
Introduction
2,6-Dichlorobenzaldoxime is a chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Ensuring the purity of this intermediate is critical for the quality, safety, and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for separating, identifying, and quantifying components in a mixture, making it an ideal method for assessing the purity of this compound and detecting any related substances or impurities.
This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the purity analysis of this compound. The method is designed to be stability-indicating, capable of separating the main compound from potential process-related impurities and degradation products.
Experimental Protocol
This protocol is based on established methods for structurally similar halogenated aromatic compounds and provides a robust starting point for the analysis of this compound.[1][2][3]
1. Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[3]
-
Solvents: HPLC grade acetonitrile and water.
-
Reagents: this compound reference standard (purity ≥ 99.5%), formic acid (or acetic acid).
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50, v/v).
2. Chromatographic Conditions
The following table summarizes the proposed HPLC method parameters for the purity analysis of this compound.
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min[3] |
| Column Temperature | 30 °C |
| Detection Wavelength | 230 nm (or at the absorbance maximum of this compound) |
| Injection Volume | 10 µL |
3. Sample Preparation
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to the mark with the sample diluent.
-
Working Standard Solution (e.g., 100 µg/mL): Prepare a working standard solution by diluting the stock solution with the sample diluent to achieve a final concentration within the expected range of the sample.
-
Sample Solution: Accurately weigh a sample of this compound and prepare a solution in the sample diluent to achieve a final concentration similar to the working standard solution. Filter the sample solution through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
4. Analysis Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (sample diluent) to ensure the absence of interfering peaks.
-
Inject the working standard solution to determine the retention time and peak area of this compound.
-
Inject the sample solution.
-
After the analysis, calculate the purity of the sample by comparing the peak area of this compound in the sample chromatogram to that in the standard chromatogram. The percentage purity can be calculated using the following formula:
% Purity = (Area_sample / Area_standard) * (Concentration_standard / Concentration_sample) * 100
Method Validation Considerations
For use in a regulated environment, the proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[4] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Data Presentation
The quantitative results from the purity analysis should be summarized in a clear and structured table for easy comparison.
| Sample ID | Retention Time (min) | Peak Area | Calculated Purity (%) |
| Standard | 7.85 | 1254367 | 99.8 |
| Sample 01 | 7.86 | 1249875 | 99.4 |
| Sample 02 | 7.84 | 1235468 | 98.3 |
Visualization of the Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
References
Application Note: GC-MS Analysis of 2,6-Dichlorobenzaldoxime and its Potential Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the qualitative and quantitative analysis of 2,6-Dichlorobenzaldoxime and its potential byproducts using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is an important intermediate in the synthesis of various agrochemicals and pharmaceuticals.[1][2] Monitoring its purity and identifying potential degradation or synthesis-related impurities is crucial for quality control and regulatory compliance. This application note outlines the necessary sample preparation, GC-MS instrumental parameters, and data analysis workflows. Due to the limited availability of specific published GC-MS methods for this compound, the presented protocol is a comprehensive adaptation based on established methods for structurally related compounds, such as 2,6-Dichlorobenzamide (BAM), a metabolite of the herbicide dichlobenil.[3][4][5]
Introduction
This compound is a key building block in organic synthesis. Its purity can significantly impact the yield and safety profile of the final product. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique ideal for separating and identifying volatile and semi-volatile compounds like this compound and its potential byproducts. The high chromatographic resolution of GC combined with the sensitive and specific detection of MS allows for the confident identification and quantification of target analytes even in complex matrices.
Potential byproducts can arise from the synthesis of this compound, which is often prepared from 2,6-Dichlorobenzaldehyde, or through its degradation.[1] Understanding the degradation pathways of structurally similar compounds, such as the herbicide dichlobenil (2,6-dichlorobenzonitrile), can provide insights into the likely impurities. The degradation of dichlobenil is known to produce 2,6-dichlorobenzamide (BAM) and subsequently 2,6-dichlorobenzoic acid.[6][7] It is plausible that this compound could undergo hydrolysis to form 2,6-dichlorobenzaldehyde and further oxidation to 2,6-dichlorobenzoic acid.
Experimental Protocols
Standard and Sample Preparation
a. Standard Solutions:
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of a suitable solvent such as methanol or ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) by serial dilution of the primary stock solution with the same solvent.
-
Internal Standard (IS) Stock Solution (1000 µg/mL): A suitable internal standard, such as 2,4,6-trichlorobenzonitrile, should be used to ensure accuracy and precision.[3] Prepare a 1000 µg/mL stock solution of the IS in the same solvent.
-
Spiked Calibration Standards: Spike each working standard solution with the internal standard to a final concentration of 10 µg/mL.
b. Sample Preparation (from a reaction mixture or formulation):
-
Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent (e.g., ethyl acetate) and dilute to the mark.
-
Vortex the solution for 1 minute to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.
-
Perform a further dilution if necessary to bring the analyte concentration within the calibration range.
-
Spike the final diluted sample with the internal standard to a concentration of 10 µg/mL.
GC-MS Instrumentation and Parameters
The following GC-MS parameters are recommended and should be optimized for the specific instrument in use. These are based on methods for similar chlorinated aromatic compounds.[5][8]
| Parameter | Recommended Setting |
| Gas Chromatograph | Thermo Scientific TRACE 1310 or equivalent |
| Injector | Split/Splitless or PTV |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless (with a split opening time of 1 min) |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.2 mL/min (constant flow) |
| GC Column | TraceGOLD TG-5-SilMS, 30 m x 0.25 mm ID x 0.25 µm film thickness, or equivalent |
| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp 1: 15 °C/min to 200 °C, hold for 2 minRamp 2: 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | Thermo Scientific ISQ 7000 or equivalent |
| Ion Source | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
| Electron Energy | 70 eV |
| Acquisition Mode | Full Scan (for qualitative analysis and identification of unknowns)Selected Ion Monitoring (SIM) (for quantitative analysis) |
| Scan Range (Full Scan) | m/z 40 - 450 |
| SIM Ions (Quantitative) | To be determined from the mass spectrum of this compound and its byproducts. Based on the structure, key ions for this compound (MW: 190.03) would likely include the molecular ion at m/z 190 and fragment ions. |
Data Presentation
Quantitative Data Summary
The following table presents hypothetical quantitative data for the analysis of a this compound sample.
| Analyte | Retention Time (min) | Quantification Ion (m/z) | Concentration (µg/mL) | % Area |
| 2,6-Dichlorobenzaldehyde | 8.52 | 174 | 5.2 | 4.9 |
| This compound | 10.15 | 190 | 98.7 | 93.1 |
| 2,6-Dichlorobenzamide | 11.38 | 189 | 1.5 | 1.4 |
| 2,6-Dichlorobenzoic Acid | 12.05 | 190 | 0.6 | 0.6 |
Visualizations
Experimental Workflow
Caption: Workflow for the GC-MS analysis of this compound.
Potential Degradation Pathway
Caption: Potential degradation and byproduct formation pathways for this compound.
References
- 1. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 2. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. epa.gov [epa.gov]
- 6. Microbial degradation pathways of the herbicide dichlobenil in soils with different history of dichlobenil-exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,6-Dichlorobenzonitrile Degradation Pathway [eawag-bbd.ethz.ch]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Note: 1H and 13C NMR Spectral Assignment for 2,6-Dichlorobenzaldoxime
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms, enabling researchers to determine molecular structure, conformation, and dynamics. This application note provides a detailed protocol and predicted spectral assignment for the 1H and 13C NMR analysis of 2,6-Dichlorobenzaldoxime, an important intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2]
Predicted Spectral Data
The following tables summarize the predicted 1H and 13C NMR chemical shifts, multiplicities, and coupling constants for this compound. These predictions are based on the analysis of structurally related compounds, including 2,6-dichlorobenzaldehyde, and established principles of NMR spectroscopy.
Table 1: Predicted 1H NMR Spectral Data for this compound (in CDCl3, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ~8.20 | Singlet | - | -CH=NOH |
| ~7.40 | Triplet | ~8.0 | H-4 |
| ~7.30 | Doublet | ~8.0 | H-3, H-5 |
| ~7.90 (broad) | Singlet | - | N-OH |
Table 2: Predicted 13C NMR Spectral Data for this compound (in CDCl3, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~148.0 | C=N |
| ~135.0 | C-2, C-6 |
| ~131.0 | C-4 |
| ~129.0 | C-1 |
| ~128.5 | C-3, C-5 |
Spectral Interpretation and Assignment
The predicted 1H NMR spectrum of this compound is expected to show three main signals in the aromatic region and a characteristic signal for the oxime proton. The proton of the oxime group (-CH=NOH) is anticipated to appear as a singlet at approximately 8.20 ppm. The aromatic protons at the H-3 and H-5 positions are chemically equivalent and are expected to appear as a doublet around 7.30 ppm, coupled to the H-4 proton. The H-4 proton should appear as a triplet at approximately 7.40 ppm due to coupling with the two adjacent protons. The hydroxyl proton of the oxime group is expected to be a broad singlet around 7.90 ppm.
In the 13C NMR spectrum, five distinct signals are predicted. The carbon of the oxime group (C=N) is expected to have a chemical shift of around 148.0 ppm. The two chlorine-bearing carbons (C-2 and C-6) are predicted to be the most downfield of the aromatic carbons at approximately 135.0 ppm. The C-4 carbon is expected at around 131.0 ppm, followed by the C-1 carbon at approximately 129.0 ppm. The C-3 and C-5 carbons are predicted to be the most upfield of the aromatic carbons at about 128.5 ppm.
Experimental Protocols
1. Sample Preparation
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6) in a clean, dry vial.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. 1H NMR Spectrum Acquisition
-
Spectrometer: 400 MHz NMR Spectrometer
-
Pulse Sequence: Standard single-pulse sequence
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 1-2 seconds
-
Number of Scans: 16-64
-
Spectral Width: 0-12 ppm
3. 13C NMR Spectrum Acquisition
-
Spectrometer: 100 MHz NMR Spectrometer
-
Pulse Sequence: Proton-decoupled pulse sequence
-
Acquisition Time: 1-2 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 1024-4096
-
Spectral Width: 0-220 ppm
Workflow for NMR Spectral Assignment
Caption: Workflow for the 1H and 13C NMR spectral assignment of this compound.
References
Application Note: Detailed FTIR Analysis of Functional Groups in 2,6-Dichlorobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fourier Transform Infrared (FTIR) spectroscopy is a non-destructive analytical technique indispensable for the identification of functional groups within a molecular structure. By measuring the absorption of infrared radiation, an FTIR spectrum provides a unique "molecular fingerprint," offering crucial insights for structural elucidation, reaction monitoring, and quality control. This application note provides a comprehensive protocol for the analysis of 2,6-Dichlorobenzaldoxime, a significant intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The focus is on the precise identification of its characteristic functional groups. The chemical formula for this compound is C₇H₅Cl₂NO, and its molecular weight is 190.027 g/mol .[2][3]
Experimental Protocols
A detailed methodology for acquiring a high-quality FTIR spectrum of this compound is presented below.
2.1. Materials and Equipment
-
Spectroscopic grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Hydraulic press for KBr pellet preparation
-
FTIR Spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5)[4]
-
Spatula
-
Dessicator
2.2. Sample Preparation: KBr Pellet Method
-
Drying: Dry the KBr powder in an oven at 110°C for at least 4 hours to eliminate moisture, which can interfere with the spectrum. Cool and store in a desiccator.
-
Sample Weighing: Accurately weigh approximately 1-2 mg of this compound.
-
Mixing: In an agate mortar, thoroughly grind 100-200 mg of the dried KBr. Add the sample to the mortar and continue to grind the mixture for 2-3 minutes to ensure homogeneity and reduce particle size.
-
Pellet Formation: Transfer the finely ground mixture to a pellet die. Place the die in a hydraulic press and apply a pressure of 8-10 tons for approximately 2 minutes. This should result in a transparent or semi-transparent pellet.
-
Sample Placement: Carefully remove the KBr pellet from the die and place it in the designated sample holder of the FTIR spectrometer.
2.3. Data Acquisition
-
Spectrometer Preparation: Allow the FTIR spectrometer to stabilize as per the manufacturer's guidelines. If available, purge the sample compartment with dry nitrogen or air to minimize atmospheric interference from water and carbon dioxide.[4]
-
Background Spectrum: Acquire a background spectrum with the empty sample holder in the beam path. This is crucial for correcting the sample spectrum for instrumental and atmospheric absorptions.[4]
-
Sample Spectrum: Place the KBr pellet with the sample in the holder and acquire the spectrum.
-
Instrument Parameters:
2.4. Data Processing and Analysis
-
The instrument software will automatically ratio the sample spectrum against the background spectrum.[4]
-
Perform a baseline correction on the resulting spectrum to ensure accurate peak identification.
-
Identify and label the significant absorption peaks with their corresponding wavenumbers (cm⁻¹).[4]
-
Correlate the observed absorption bands with the characteristic vibrational frequencies of the functional groups present in this compound.
Data Presentation: Characteristic Vibrational Frequencies
The table below summarizes the expected FTIR absorption bands for the key functional groups in this compound.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Intensity | Notes |
| ~3600 - 3200 | O-H (Oxime) | Stretching | Medium, Broad | The position and broadness can be influenced by hydrogen bonding.[5][6] |
| ~3100 - 3000 | Aromatic C-H | Stretching | Medium to Weak | Characteristic of the benzene ring. |
| ~1665 | C=N (Oxime) | Stretching | Medium | A key band for confirming the oxime group.[5] |
| ~1600 - 1450 | Aromatic C=C | Ring Stretching | Medium to Strong | Multiple bands are often observed in this region. |
| ~945 | N-O (Oxime) | Stretching | Medium to Strong | Another critical band for identifying the oxime functionality.[5] |
| Below 800 | C-Cl | Stretching | Strong | The exact position can vary depending on the substitution pattern. |
Note: The exact peak positions may vary slightly due to the specific chemical environment and intermolecular interactions.
Mandatory Visualizations
Caption: A streamlined workflow for the FTIR analysis of this compound.
Caption: Correlation between the functional groups of this compound and their expected FTIR absorption regions.
References
Purification of 2,6-Dichlorobenzaldoxime by Recrystallization: Application Notes and Protocols
Introduction
2,6-Dichlorobenzaldoxime is a key intermediate in the synthesis of various agrochemicals and pharmaceutical compounds. The purity of this compound is paramount to ensure the efficacy and safety of the final products. Recrystallization is a robust and widely used technique for the purification of solid organic compounds. This application note provides a detailed protocol for the purification of this compound via recrystallization, outlines the expected outcomes, and discusses the analytical methods for purity assessment. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical synthesis.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO | [1] |
| Molecular Weight | 190.03 g/mol | [2] |
| Appearance | White crystalline powder | [2] |
| Melting Point | 147-150 °C | [2][3] |
| Solubility | Insoluble in water. General oximes can be recrystallized from aqueous alcohol solutions. | [3][4] |
Principle of Recrystallization
Recrystallization is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures. The ideal recrystallization solvent should exhibit high solubility for the target compound at elevated temperatures and low solubility at cooler temperatures. Conversely, impurities should either be highly soluble at all temperatures (to remain in the mother liquor) or sparingly soluble at high temperatures (to be removed by hot filtration).
Experimental Protocol: Recrystallization of this compound
This protocol details the procedure for the purification of this compound using a mixed solvent system of ethanol and water. This system is proposed based on the general solubility of similar oximes and related chlorinated benzoyl derivatives.[4]
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with magnetic stirrer
-
Reflux condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Vacuum oven
Procedure:
-
Dissolution:
-
Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Add 50 mL of 95% ethanol to the flask.
-
Gently heat the mixture to a near-boil while stirring to dissolve the solid.
-
If the solid does not completely dissolve, add small additional portions of hot ethanol until a clear solution is obtained. Avoid adding excessive solvent.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are observed in the hot solution, perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a funnel with fluted filter paper by pouring hot ethanol through it.
-
Quickly filter the hot solution containing the dissolved this compound to remove insoluble impurities.
-
-
Crystallization:
-
To the clear, hot filtrate, slowly add deionized water dropwise until the solution becomes faintly turbid.
-
If turbidity persists, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger, purer crystals, insulate the flask.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold 50:50 ethanol/water mixture to remove any adhering mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60 °C) until a constant weight is achieved.
-
Expected Yield and Purity
The following table summarizes the expected yield and purity of this compound after recrystallization. The initial purity of the crude product is assumed to be approximately 95%.
| Parameter | Before Recrystallization | After Recrystallization |
| Purity (by HPLC) | ~95% | >99% |
| Yield | N/A | 85-95% |
| Melting Point | Broad range (e.g., 142-148 °C) | Sharp range (e.g., 149-150 °C) |
| Appearance | Off-white to yellowish powder | White crystalline solid |
Analytical Methods for Purity Assessment
To confirm the purity of the recrystallized this compound, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a precise method for quantifying the purity of the compound and detecting any remaining impurities.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
-
Spectroscopic Methods (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the chemical structure and identify the presence of any structural impurities.
Workflow Diagram
Caption: Workflow for the Purification of this compound.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Ethanol is flammable; keep it away from open flames and hot surfaces.
-
Handle this compound with care, as its toxicological properties are not fully characterized.
Conclusion
Recrystallization from an ethanol-water solvent system is an effective and economical method for the purification of this compound. This protocol provides a reliable procedure for obtaining high-purity material suitable for downstream applications in the pharmaceutical and agrochemical industries. The purity of the final product should always be verified using appropriate analytical techniques.
References
Application of 2,6-Dichlorobenzaldoxime in the Synthesis of Novel Pesticides: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dichlorobenzaldoxime is a key chemical intermediate, primarily utilized in the synthesis of a significant class of modern insecticides known as benzoylureas. These compounds act as potent insect growth regulators by inhibiting chitin biosynthesis, a process vital for the formation of the insect exoskeleton.[1][2][3] This targeted mode of action results in high efficacy against larval stages of various insect pests while generally exhibiting low mammalian toxicity.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of commercially important benzoylurea insecticides, including Hexaflumuron, Diflubenzuron, and Lufenuron.
Synthetic Pathways Overview
The primary route for converting this compound into benzoylurea pesticides involves its transformation into a more reactive acyl intermediate, such as 2,6-dichlorobenzamide or 2,6-dichlorobenzoyl chloride. This intermediate is then coupled with a substituted aniline to form the final benzoylurea structure. Two main synthetic pathways from this compound are outlined below.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dichlorobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dichlorobenzaldoxime synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions in a question-and-answer format.
Q1: Why is the yield of my this compound synthesis consistently low?
A1: Low yields can stem from several factors, including suboptimal reaction conditions, reagent quality, and the presence of impurities. Key areas to investigate are:
-
Reaction Conditions: The temperature, reaction time, and choice of solvent can significantly impact the outcome. While some reactions proceed at room temperature, gentle heating may improve both the rate and the yield.[1]
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Catalyst/Base Activity: If using a base, ensure it is fresh and of high purity. The effectiveness of the base is crucial for the deprotonation of hydroxylamine hydrochloride.
-
Purity of Starting Materials: Impurities in the 2,6-dichlorobenzaldehyde or hydroxylamine hydrochloride can interfere with the reaction.[1]
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Presence of Water: The formation of the oxime releases water, which can inhibit the reaction equilibrium.[1]
Troubleshooting Steps for Low Yield:
| Potential Cause | Recommended Solution |
| Suboptimal Temperature | Optimize the reaction temperature. Gentle heating (e.g., 40-60 °C) can often increase the reaction rate and yield. |
| Incorrect Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours at room temperature. |
| Ineffective Base | Use a fresh, anhydrous base. The choice of base can be critical; sodium carbonate is a commonly used option. |
| Impure Reactants | Ensure the 2,6-dichlorobenzaldehyde is pure. If necessary, purify it by recrystallization or distillation. Use high-purity hydroxylamine hydrochloride. |
| Excess Water | Use anhydrous solvents. If the reaction is conducted in a protic solvent, consider adding a dehydrating agent. |
| Incorrect Stoichiometry | A slight excess of hydroxylamine hydrochloride is often used to ensure complete conversion of the aldehyde. |
Q2: How can I tell if the reaction is complete?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent would be a mixture of ethyl acetate and hexane. The this compound product is more polar than the starting 2,6-dichlorobenzaldehyde and will have a lower Rf value. The disappearance of the starting material spot indicates the completion of the reaction.
Q3: My product is off-white or colored. How can I purify it?
A3: The presence of color indicates impurities. The most common method for purifying this compound is recrystallization. A suitable solvent for recrystallization is dichloromethane or an ethanol/water mixture. The use of activated carbon during recrystallization can also help to remove colored impurities.
Q4: What are the potential side reactions in this synthesis?
A4: While the formation of the oxime is generally a clean reaction, potential side reactions can occur:
-
Formation of Nitrile: Under certain conditions (e.g., high temperatures or the presence of specific catalysts), the aldoxime can dehydrate to form 2,6-dichlorobenzonitrile.
-
Incomplete Reaction: Unreacted 2,6-dichlorobenzaldehyde may remain in the product mixture if the reaction is not driven to completion.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for the synthesis of this compound?
A1: The most direct and common starting material is 2,6-dichlorobenzaldehyde. An alternative, though less direct, method involves the oximation of 2,6-dichloro-dichlorobenzyl.[2]
Q2: What is the general reaction for the synthesis of this compound?
A2: The synthesis is a condensation reaction between 2,6-dichlorobenzaldehyde and hydroxylamine, which is typically generated in situ from hydroxylamine hydrochloride and a base.
Q3: What are the recommended reaction conditions?
A3: A common and effective method involves stirring 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride and a base like sodium carbonate in a solvent such as anhydrous methanol at room temperature for a few hours.
Q4: What is the role of the base in the reaction?
A4: The base, such as sodium carbonate, is used to neutralize the hydrochloride in hydroxylamine hydrochloride, liberating the free hydroxylamine which then reacts with the aldehyde.
Q5: How is the product typically isolated?
A5: After the reaction is complete, the product can often be isolated by filtration if it precipitates from the reaction mixture. If it remains in solution, the solvent can be removed under reduced pressure, and the residue can be purified by recrystallization.
Data Presentation
The following table summarizes various reported conditions for the synthesis of oximes, including this compound. Note that these conditions are from different sources and may not be directly comparable as they were not performed as part of a single optimization study.
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 2,6-Dichlorobenzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | Anhydrous Methanol | Room Temp. | 3 h | Not specified | |
| 2,6-Dichloro-dichlorobenzyl | Hydroxylamine hydrochloride, Sulfuric acid | - | 50-55 °C | 3 h | Not specified | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzaldehyde
This protocol is adapted from a reported procedure.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Anhydrous sodium carbonate
-
Anhydrous methanol
-
Dichloromethane (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dichlorobenzaldehyde (1 mmol) in anhydrous methanol.
-
To this solution, add hydroxylamine hydrochloride (a slight excess, e.g., 1.1 mmol) and anhydrous sodium carbonate (e.g., 0.6 mmol).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, if a precipitate has formed, collect the solid by vacuum filtration. If no precipitate forms, remove the methanol under reduced pressure.
-
Purify the crude product by recrystallization from dichloromethane to obtain colorless single crystals of this compound.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
Common side reactions in the synthesis of 2,6-Dichlorobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-Dichlorobenzaldoxime. Our aim is to address common side reactions and provide practical guidance for optimizing experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common laboratory synthesis involves the reaction of 2,6-Dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base. The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine to react with the aldehyde.
Q2: What are the most common side reactions observed during the synthesis of this compound?
The two most prevalent side reactions are:
-
Dehydration to 2,6-Dichlorobenzonitrile: The oxime intermediate can readily lose a molecule of water, especially under acidic conditions or at elevated temperatures, to form the corresponding nitrile. Many synthetic procedures are designed as "one-pot" syntheses of the nitrile, with the oxime as a transient intermediate.
-
Beckmann Rearrangement to 2,6-Dichlorobenzamide: Under strongly acidic conditions or in the presence of certain catalysts, the oxime can undergo a Beckmann rearrangement to form 2,6-Dichlorobenzamide.
Q3: How can I monitor the progress of the reaction and the formation of side products?
Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can separate the starting aldehyde, the desired oxime, and the nitrile and amide byproducts. The progress can be tracked by the disappearance of the starting material spot and the appearance of the product and any side product spots. High-Performance Liquid Chromatography (HPLC) can also be employed for more quantitative analysis.
Troubleshooting Guides
Problem 1: Low yield of this compound and significant formation of 2,6-Dichlorobenzonitrile.
Possible Causes:
-
Acidic Reaction Conditions: Residual acid or the generation of HCl during the reaction can catalyze the dehydration of the oxime to the nitrile.
-
High Reaction Temperature: Elevated temperatures can promote the elimination of water from the oxime.
-
Prolonged Reaction Time: Extended reaction times may lead to the gradual dehydration of the formed oxime.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low oxime yield.
Corrective Actions:
-
pH Control: Ensure the reaction mixture is maintained at a neutral or slightly basic pH. This can be achieved by the careful addition of a base, such as sodium acetate or pyridine, to neutralize the hydrochloric acid.
-
Temperature Management: Perform the reaction at room temperature or below to disfavor the dehydration side reaction.
-
Reaction Monitoring: Closely monitor the reaction by TLC and stop it as soon as the starting aldehyde is consumed to prevent further conversion of the oxime to the nitrile.
Problem 2: Presence of 2,6-Dichlorobenzamide as an impurity.
Possible Causes:
-
Strongly Acidic Conditions: The use of strong acids as catalysts or for work-up can induce the Beckmann rearrangement.
-
Certain Reagents: Some reagents used to activate the oxime for other transformations can inadvertently promote the rearrangement.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for amide impurity.
Corrective Actions:
-
Avoid Strong Acids: Use mild reaction and work-up conditions. If an acidic work-up is necessary, use dilute acids and maintain low temperatures.
-
Reagent Selection: Carefully select any subsequent reagents to ensure they are not known to catalyze the Beckmann rearrangement under the reaction conditions.
Experimental Protocols
Key Experiment: Synthesis of this compound
Objective: To synthesize this compound with minimal side product formation.
Materials:
-
2,6-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
Procedure:
-
Dissolve 2,6-Dichlorobenzaldehyde in ethanol in a round-bottom flask.
-
In a separate flask, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Slowly add the hydroxylamine hydrochloride/sodium acetate solution to the aldehyde solution with stirring at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete (typically when the starting aldehyde is no longer visible by TLC), pour the reaction mixture into cold water to precipitate the product.
-
Collect the precipitate by filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution (Illustrative)
| Parameter | Condition | This compound Yield (%) | 2,6-Dichlorobenzonitrile Yield (%) | 2,6-Dichlorobenzamide Yield (%) |
| pH | Acidic (pH < 4) | Low | High | Possible |
| Neutral (pH 6-7) | High | Low | Negligible | |
| Basic (pH > 8) | High | Low | Negligible | |
| Temperature | 0-25 °C | High | Low | Negligible |
| 50 °C | Moderate | Moderate | Possible | |
| > 80 °C | Low | High | Possible |
Note: The data in this table is illustrative and intended to demonstrate general trends. Actual yields will vary depending on the specific reaction conditions.
Signaling Pathways and Logical Relationships
The following diagram illustrates the reaction pathways leading to the desired product and the common side products.
Caption: Reaction pathways in the synthesis of this compound.
Identifying and removing impurities from 2,6-Dichlorobenzaldoxime
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichlorobenzaldoxime. The information is designed to help identify and remove common impurities encountered during its synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities in crude this compound can originate from the starting materials, side reactions during synthesis, or subsequent degradation. The most prevalent impurities include:
-
Unreacted 2,6-Dichlorobenzaldehyde: Incomplete reaction between 2,6-Dichlorobenzaldehyde and hydroxylamine is a common source of this impurity.
-
2,6-Dichlorobenzonitrile: This can form through the dehydration of this compound, particularly if the reaction is carried out at elevated temperatures or under acidic conditions.[1]
-
Isomeric Oximes (syn and anti): Like many oximes, this compound can exist as geometric isomers. While not technically impurities in the sense of being different chemical entities, their presence can affect the material's physical properties and subsequent reactivity.
-
Starting Material Impurities: Impurities present in the initial 2,6-Dichlorobenzaldehyde, such as unreacted 2,6-dichlorotoluene or byproducts from its synthesis, can be carried through to the final product.[2][3] The color of the starting aldehyde, which can range from white to yellow or green, can be an indicator of its purity.[4][5][6]
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for the effective identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for separating the desired product from unreacted starting materials and byproducts. A reversed-phase C18 column with a mobile phase gradient of water and acetonitrile is a good starting point for method development.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly useful for identifying volatile impurities, such as residual solvents or unreacted 2,6-Dichlorobenzaldehyde.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the product and any impurities present. The presence of characteristic aldehyde or nitrile peaks can confirm these specific impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of the reaction and assessing the purity of the crude product. It can help in selecting an appropriate solvent system for column chromatography.[7]
Q3: My purified this compound is a yellow or off-white solid. Is this indicative of impurities?
A3: While pure this compound is expected to be a white crystalline solid, a pale yellow or off-white color is not uncommon and may not necessarily indicate significant impurity. This coloration can sometimes be attributed to trace amounts of oxidized impurities or the presence of different crystalline forms. However, a pronounced yellow or brown color is likely due to the presence of unreacted 2,6-Dichlorobenzaldehyde or other chromophoric impurities. It is always recommended to verify the purity using the analytical techniques mentioned in Q2.
Troubleshooting Guides
Issue 1: Presence of Unreacted 2,6-Dichlorobenzaldehyde
-
Symptom: A peak corresponding to 2,6-Dichlorobenzaldehyde is observed in the HPLC or GC-MS analysis of the final product. The product may also have a noticeable aldehydic smell.
-
Possible Cause:
-
Insufficient amount of hydroxylamine used in the reaction.
-
Incomplete reaction due to short reaction time or low temperature.
-
Poor quality of hydroxylamine hydrochloride.
-
-
Troubleshooting Steps:
-
Verify Stoichiometry: Ensure that a slight excess of hydroxylamine hydrochloride (e.g., 1.1 to 1.2 molar equivalents) is used relative to 2,6-Dichlorobenzaldehyde.
-
Optimize Reaction Conditions: Increase the reaction time or temperature as appropriate. The reaction of aldehydes with hydroxylamine is often acid-catalyzed and can be monitored by TLC to ensure completion.[8]
-
Purification: If the impurity is present in the final product, it can be removed by recrystallization or column chromatography.
-
Issue 2: Formation of 2,6-Dichlorobenzonitrile as a Byproduct
-
Symptom: A peak corresponding to 2,6-Dichlorobenzonitrile is detected in the analytical data.
-
Possible Cause: Dehydration of the oxime can occur under harsh reaction conditions, such as high temperatures or the presence of strong acids.
-
Troubleshooting Steps:
-
Control Reaction Temperature: Avoid excessive heating during the reaction and work-up.
-
pH Control: The reaction to form the oxime is typically carried out under mildly acidic conditions.[8] Avoid strongly acidic conditions that could promote dehydration.
-
Purification: 2,6-Dichlorobenzonitrile can be separated from the desired oxime by column chromatography due to differences in polarity.
-
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol is designed to remove unreacted 2,6-Dichlorobenzaldehyde and other non-polar impurities. A mixed solvent system of ethanol and water is often effective for the recrystallization of aromatic oximes.[9]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol. Heat the mixture gently on a hot plate with stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Induce Crystallization: While the ethanol solution is still hot, add deionized water dropwise until the solution becomes faintly turbid.
-
Re-dissolution: Add a few drops of hot ethanol to the turbid solution until it becomes clear again.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a desiccator under vacuum.
| Parameter | Value |
| Solvent System | Ethanol/Water |
| Initial Solvent | Hot Ethanol |
| Anti-Solvent | Deionized Water |
| Cooling Temperature | 0-4 °C |
| Typical Recovery | 75-90% |
Protocol 2: Column Chromatography for Purification
This method is effective for separating this compound from both more polar and less polar impurities.[10]
-
Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., a mixture of hexane and ethyl acetate) and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Carefully load the dried silica gel onto the top of the column.
-
Elution: Begin elution with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). Gradually increase the polarity of the eluent (e.g., to 7:3 hexane:ethyl acetate) to elute the desired product.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
| Parameter | Value |
| Stationary Phase | Silica Gel (60-120 mesh) |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient |
| Initial Polarity | Low (e.g., 9:1 Hexane:EtOAc) |
| Final Polarity | Moderate (e.g., 7:3 Hexane:EtOAc) |
| Monitoring Technique | Thin-Layer Chromatography (TLC) |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting guide for the purification of this compound.
References
- 1. US3129260A - Preparation of a benzaldoxime - Google Patents [patents.google.com]
- 2. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. 2,6-Dichlorobenzaldehyde | 83-38-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. 2,6-Dichlorobenzaldehyde | 83-38-5 [chemicalbook.com]
- 6. 2,6-Dichlorobenzaldehyde 99 83-38-5 [sigmaaldrich.com]
- 7. Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. testbook.com [testbook.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting low purity in 2,6-Dichlorobenzaldoxime crystallization
This technical support center is designed for researchers, scientists, and drug development professionals to address challenges associated with the crystallization of 2,6-Dichlorobenzaldoxime, specifically focusing on troubleshooting low purity.
Frequently Asked Questions (FAQs)
Q1: What is the typical method for synthesizing this compound?
A1: this compound is commonly synthesized through the condensation reaction of 2,6-dichlorobenzaldehyde with hydroxylamine hydrochloride.[1][2] The reaction is often carried out in the presence of a base or in a suitable solvent system.
Q2: What are some common solvents for the crystallization of this compound?
A2: While specific data for this compound is limited, for similar aromatic aldehydes and oximes, common recrystallization solvents include single solvents like ethanol or isopropanol, and mixed solvent systems such as ethanol/water or isopropanol/water.[3][4] A patent for a related synthesis mentions the use of benzene for crystallization, though less hazardous alternatives are generally preferred in modern laboratory settings.[5]
Q3: What are the likely impurities that could lower the purity of my this compound crystals?
A3: Impurities may include unreacted 2,6-dichlorobenzaldehyde, byproducts from the synthesis of the starting material, or side-products from the oximation reaction itself. Incomplete reactions can leave starting materials, while side reactions can introduce structurally related impurities.
Q4: How can I assess the purity of my this compound product?
A4: High-Performance Liquid Chromatography (HPLC) is a robust method for determining the purity of this compound and identifying impurities.[5] A titrimetric method can also be used to determine the percentage of the oxime functional group.
Troubleshooting Low Purity in Crystallization
This section provides a detailed guide to address common issues leading to low purity during the crystallization of this compound.
Issue 1: The recrystallized product has a low melting point or appears discolored.
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Potential Cause: Impurities may have been trapped within the crystal lattice during rapid crystal formation, or the washing step was insufficient.
-
Solution:
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Repeat the recrystallization process with slower cooling. Slow cooling allows for the formation of more ordered crystals, which are less likely to incorporate impurities.
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Ensure thorough washing of the crystals. Use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals, which helps remove surface impurities without significantly dissolving the product.[3]
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Consider a different solvent system. If slow cooling and thorough washing do not improve purity, the chosen solvent may not be optimal for rejecting the specific impurities present. Experiment with different solvent systems.
-
Issue 2: The compound "oils out" instead of forming crystals.
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Potential Cause: The solution is too concentrated, or the cooling rate is too rapid, causing the solute to come out of solution as a liquid above its melting point.
-
Solution:
-
Reheat the solution to redissolve the oil.
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Add a small amount of the primary (good) solvent to decrease the saturation of the solution.[3]
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Allow the solution to cool at a much slower rate. Insulating the flask can facilitate gradual cooling.[3]
-
Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Issue 3: No crystals form upon cooling.
-
Potential Cause: The solution is not sufficiently supersaturated.
-
Solution:
-
Concentrate the solution by carefully evaporating some of the solvent.
-
Induce crystallization by scratching the inner surface of the flask with a glass rod or by adding a seed crystal of pure this compound.[3]
-
If using a mixed solvent system, add a small amount of the anti-solvent dropwise until slight turbidity is observed, then clarify with a minimal amount of the good solvent before allowing it to cool slowly.
-
Data Presentation
Table 1: Common Solvents for Recrystallization of Aromatic Aldehydes and Oximes
| Solvent/Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar | 78 | Good general-purpose solvent for many organic compounds. |
| Isopropanol | Polar | 82 | Similar to ethanol, can be a good alternative. |
| Ethanol/Water | Mixed | Varies | A common mixed-solvent system where water acts as the anti-solvent.[3] |
| Isopropanol/Water | Mixed | Varies | Another effective mixed-solvent system.[3] |
| Toluene | Non-polar | 111 | Can be effective for less polar compounds. |
| Heptane/Ethyl Acetate | Mixed | Varies | A versatile non-polar/polar aprotic mixed system. |
Table 2: Potential Impurities in this compound Synthesis
| Impurity | Potential Origin | Impact on Crystallization | Suggested Removal Method |
| 2,6-Dichlorobenzaldehyde | Incomplete reaction | Can co-crystallize, lowering purity and melting point. | Recrystallization, ensuring complete reaction monitoring (e.g., by TLC or HPLC). |
| Isomeric Dichlorobenzaldehydes | Impurities in starting material | May have similar solubility, making removal by crystallization difficult. | Purification of the starting 2,6-dichlorobenzaldehyde before synthesis. |
| Byproducts of Oximation | Side reactions | May interfere with crystal lattice formation. | Recrystallization from a carefully selected solvent system. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of aldoximes.
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Dissolution: In a round-bottom flask, dissolve 2,6-dichlorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.
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Addition of Hydroxylamine: Add a solution of hydroxylamine hydrochloride (1.1-1.2 equivalents) in water to the flask.
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Base Addition: Slowly add a solution of a base, such as sodium hydroxide or sodium acetate, to neutralize the hydrochloric acid and facilitate the reaction.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-60°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
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Workup: Once the reaction is complete, cool the mixture and add cold water to precipitate the crude this compound.
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Isolation: Collect the crude product by vacuum filtration and wash with cold water.
Protocol 2: Recrystallization of this compound (Ethanol/Water System)
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Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently with stirring to dissolve the solid.
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Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
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Addition of Anti-solvent: To the hot, clear solution, add hot water dropwise until the solution becomes slightly cloudy.
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Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
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Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the purified crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of an ice-cold ethanol/water mixture.
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Drying: Dry the crystals under vacuum.
Visualizations
Caption: Synthesis pathway of this compound.
Caption: General experimental workflow for crystallization.
Caption: Troubleshooting decision tree for crystallization issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Separation of 2,6-Dichlorobenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. benchchem.com [benchchem.com]
- 5. US4136122A - Separation of 2,6-dichlorobenzaldehyde from isomeric mixtures - Google Patents [patents.google.com]
Optimizing reaction conditions for the synthesis of 2,6-Dichlorobenzaldoxime
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2,6-Dichlorobenzaldoxime. The following sections offer detailed experimental protocols, troubleshooting guides for common issues, and frequently asked questions to ensure a successful and efficient synthesis.
Experimental Protocols
The primary route for the synthesis of this compound involves the reaction of 2,6-Dichlorobenzaldehyde with hydroxylamine hydrochloride. Below is a detailed methodology based on established chemical principles.
Materials:
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2,6-Dichlorobenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH) or Pyridine
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Ethanol
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Water
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Dichloromethane (for extraction)
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Anhydrous magnesium sulfate (for drying)
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Hydrochloric acid (HCl, for pH adjustment)
Equipment:
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Round-bottom flask
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Reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Beakers and graduated cylinders
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Separatory funnel
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Büchner funnel and filter flask
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Rotary evaporator
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Melting point apparatus
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Thin Layer Chromatography (TLC) plates and chamber
Procedure:
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Dissolution of Reactants: In a round-bottom flask, dissolve 2,6-Dichlorobenzaldehyde (1 equivalent) in ethanol. In a separate beaker, dissolve hydroxylamine hydrochloride (1.1-1.5 equivalents) in water.
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Reaction Setup: Add the hydroxylamine hydrochloride solution to the stirred solution of 2,6-Dichlorobenzaldehyde in the round-bottom flask.
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Base Addition: Slowly add an aqueous solution of sodium hydroxide or pyridine (1.1-1.5 equivalents) to the reaction mixture. The base is crucial to neutralize the HCl released from hydroxylamine hydrochloride, thus liberating the free hydroxylamine for the reaction.
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Reaction Conditions: The reaction can be stirred at room temperature or gently heated to reflux (typically 50-80°C) to increase the reaction rate. Reaction progress should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete (as indicated by the disappearance of the aldehyde spot on TLC), cool the mixture to room temperature.
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Extraction: If a precipitate has not formed, pour the reaction mixture into a separatory funnel containing water and dichloromethane. Shake the funnel vigorously and allow the layers to separate. Collect the organic layer.
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Washing and Drying: Wash the organic layer with a dilute HCl solution, followed by water, and then a saturated brine solution. Dry the organic layer over anhydrous magnesium sulfate.
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Isolation of Product: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude this compound.
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Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Data Presentation: Optimizing Reaction Conditions
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes the impact of different parameters on the reaction outcome.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base | Pyridine | Sodium Hydroxide | Sodium Acetate | Pyridine and NaOH generally provide higher yields by effectively neutralizing HCl. |
| Solvent | Ethanol/Water | Methanol/Water | Dioxane/Water | Protic solvents like ethanol and methanol are commonly used and facilitate the dissolution of reactants. |
| Temperature | Room Temperature | 50°C | Reflux (approx. 78°C in Ethanol) | Heating can increase the reaction rate, but may also lead to side products if not controlled. |
| Reaction Time | 1-2 hours | 4-6 hours | 12-24 hours | Reaction time should be optimized by monitoring with TLC to ensure complete conversion without degradation. |
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound.
Q1: My reaction is very slow or appears to be incomplete. What can I do?
A1:
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Check the pH: The reaction is sensitive to pH. The addition of a base is necessary to free the hydroxylamine from its hydrochloride salt. Ensure you have added a sufficient amount of base. You can check the pH of the reaction mixture and adjust it to a slightly acidic to neutral range (pH 4-6) for optimal results.
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Increase Temperature: Gently heating the reaction mixture to 50-60°C can significantly increase the reaction rate. However, avoid excessive heat, which could lead to the formation of byproducts.
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Increase Reagent Concentration: Ensure you are using a slight excess of hydroxylamine hydrochloride (e.g., 1.2 equivalents) to drive the reaction to completion.
Q2: The yield of my product is low. What are the potential causes?
A2:
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Incomplete Reaction: As mentioned in Q1, ensure the reaction has gone to completion by monitoring with TLC.
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Side Reactions: The primary side reaction is the dehydration of the aldoxime to form 2,6-dichlorobenzonitrile, especially under harsh acidic or basic conditions or at high temperatures. Over-oxidation of the starting aldehyde to 2,6-dichlorobenzoic acid is also a possibility if the starting material has been improperly stored.
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Loss during Work-up: this compound has some solubility in water. Minimize the amount of water used during the work-up and ensure efficient extraction with an organic solvent.
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Inefficient Purification: Significant product loss can occur during recrystallization if an inappropriate solvent is used or if the solution is not cooled sufficiently.
Q3: I am observing an unexpected byproduct in my reaction mixture. What could it be?
A3:
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2,6-Dichlorobenzonitrile: This is the most likely byproduct, formed by the dehydration of the desired aldoxime. This is more likely to occur if the reaction is heated for an extended period or if strong dehydrating conditions are present.
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Unreacted 2,6-Dichlorobenzaldehyde: If the reaction is incomplete, you will see the starting material in your product mixture.
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2,6-Dichlorobenzoic Acid: This can be present if your starting aldehyde has been oxidized due to improper storage or if oxidizing conditions are present during the reaction.
Q4: What is the best way to purify the crude this compound?
A4: Recrystallization is the most effective method for purifying this compound. A mixed solvent system of ethanol and water is often a good choice. Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction. Use a suitable mobile phase, such as a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The aldehyde starting material will have a higher Rf value than the more polar oxime product. The reaction is complete when the spot corresponding to the aldehyde has disappeared.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for low yield in this compound synthesis.
Degradation pathways of 2,6-Dichlorobenzaldoxime under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichlorobenzaldoxime.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under hydrolytic conditions?
A1: Under hydrolytic conditions, particularly acidic environments, this compound is expected to primarily hydrolyze to 2,6-dichlorobenzaldehyde. Further oxidation of the aldehyde can lead to the formation of 2,6-dichlorobenzoic acid.[1][2][3][4]
Q2: What are the likely photodegradation products of this compound?
A2: Photodegradation of benzaldoxime derivatives can be complex. Potential pathways include photo-hydrolysis to 2,6-dichlorobenzaldehyde, isomerization of the oxime, or cleavage of the N-O bond leading to the formation of other related substances.
Q3: Is this compound susceptible to microbial degradation?
A3: Yes, based on studies of similar aldoximes, this compound is likely susceptible to microbial degradation. The primary pathway is expected to involve dehydration of the oxime to 2,6-dichlorobenzonitrile, which can then be hydrolyzed by nitrile hydratase and amidase enzymes to 2,6-dichlorobenzamide and subsequently to 2,6-dichlorobenzoic acid.[5][6][7]
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure the stability of this compound, it should be stored in a cool, dry, and dark place, protected from light and moisture. For solutions, it is advisable to use fresh preparations and store them at low temperatures for short periods.
Troubleshooting Guides
This section addresses common issues encountered during the handling and analysis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent analytical results over time | Degradation of stock or working solutions. | - Prepare fresh solutions from the solid material.- Verify storage conditions (temperature, light exposure).- Perform a stability check by comparing the response of an aged solution to a freshly prepared one. |
| Appearance of unexpected peaks in chromatograms | Presence of degradation products or impurities. | - Analyze the sample using a high-resolution mass spectrometer (LC-MS/MS) to identify the unknown peaks. Potential degradation products could include 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid.- Review the purity of solvents and reagents to rule out external contamination. |
| Loss of compound in acidic solutions | Acid-catalyzed hydrolysis of the oxime functional group. | - Avoid prolonged exposure to strong acidic conditions.- If acidic conditions are necessary for an experiment, perform time-course studies to determine the rate of degradation.- Buffer the solution to a neutral or slightly acidic pH if the experimental protocol allows.[4] |
| Precipitation of the compound from solution | Exceeding the solubility limit, especially at lower temperatures. | - Ensure the concentration of the solution is within the known solubility limits for the chosen solvent.- If storing at low temperatures, allow the solution to equilibrate to room temperature and vortex before use to ensure complete dissolution. |
Data on Degradation of this compound
The following tables summarize representative quantitative data from forced degradation studies. Note: This data is illustrative and may not represent actual experimental results.
Table 1: Hydrolytic Degradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | 2,6-Dichlorobenzaldehyde Formed (%) | 2,6-Dichlorobenzoic Acid Formed (%) |
| 0.1 M HCl (60°C) | 24 | 75.2 | 20.5 | 4.3 |
| 0.1 M HCl (60°C) | 48 | 55.8 | 35.1 | 9.1 |
| Water (60°C) | 48 | 98.5 | 1.2 | <0.1 |
| 0.1 M NaOH (60°C) | 48 | 92.1 | 5.8 | 2.1 |
Table 2: Photodegradation of this compound
| Condition | Time (hours) | This compound Remaining (%) | Major Photodegradant 1 (%) | Major Photodegradant 2 (%) |
| UV Light (254 nm) | 24 | 88.3 | 8.9 | 2.8 |
| UV Light (254 nm) | 48 | 79.1 | 15.2 | 5.7 |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
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Preparation of Solutions: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Add an aliquot of the stock solution to 0.1 M hydrochloric acid to a final concentration of 100 µg/mL.
-
Base Hydrolysis: Add an aliquot of the stock solution to 0.1 M sodium hydroxide to a final concentration of 100 µg/mL.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to a final concentration of 100 µg/mL.
-
-
Incubation: Incubate the solutions at 60°C and collect samples at appropriate time points (e.g., 0, 8, 24, 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a stability-indicating HPLC method with UV detection to quantify the parent compound and any degradation products.
Protocol 2: Photostability Study
-
Sample Preparation: Place a thin layer of solid this compound in a petri dish. Prepare a solution of the compound in a suitable solvent (e.g., methanol) at a concentration of 100 µg/mL in a quartz cuvette.
-
Light Exposure: Expose the samples to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).[8] A control sample should be wrapped in aluminum foil to protect it from light.
-
Sampling: Collect samples at appropriate time points.
-
Analysis: Analyze the samples using a stability-indicating HPLC method.
Visualizations
Caption: Proposed hydrolytic degradation pathway of this compound.
Caption: Proposed microbial degradation pathway of this compound.
References
- 1. prepchem.com [prepchem.com]
- 2. CN103396301B - One prepares the method for 2,6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN103396301A - Preparation method of 2, 6-dichlorobenzaldehyde - Google Patents [patents.google.com]
- 4. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of Aldoximes and Nitriles in Plant-Associated Bacteria and Its Potential in Plant-Bacteria Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Preventing byproduct formation in the oximation of 2,6-dichlorobenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the oximation of 2,6-dichlorobenzaldehyde. Our aim is to help you prevent byproduct formation and optimize your reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the oximation of 2,6-dichlorobenzaldehyde, providing potential causes and actionable solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 2,6-Dichlorobenzaldehyde Oxime | 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Steric Hindrance: The ortho-chloro substituents hinder the approach of hydroxylamine to the carbonyl group. 3. Suboptimal pH: The reaction rate is highly dependent on pH. 4. Hydrolysis of the Oxime: The product is reverting to the starting aldehyde. | 1. Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS to determine the optimal duration. Consider gentle heating if the reaction is sluggish at room temperature. 2. Use a suitable base and solvent system: Employing a base like sodium carbonate or sodium acetate in a protic solvent such as methanol or ethanol can facilitate the reaction. 3. Optimize pH: The optimal pH for oxime formation is typically between 4 and 6. Use a buffer system or carefully adjust the pH to maintain it within this range. 4. Control Water Content: Use anhydrous solvents and reagents to minimize hydrolysis. Work up the reaction promptly once complete. |
| Presence of 2,6-Dichlorobenzonitrile as a Major Byproduct | 1. Dehydration of the Oxime: Acidic conditions or high temperatures can promote the elimination of water from the oxime. 2. Beckmann Rearrangement: Certain reagents or acidic conditions can catalyze the rearrangement of the aldoxime to the nitrile. | 1. Maintain Neutral or Slightly Basic pH: Avoid strongly acidic conditions during the reaction and workup. The use of a mild base like sodium carbonate is recommended. 2. Moderate Reaction Temperature: Avoid excessive heating, as this can accelerate dehydration. 3. Choose a suitable dehydrating agent if nitrile is the desired product: If the goal is to synthesize the nitrile, specific dehydrating agents like acetic anhydride or thionyl chloride can be used in a subsequent step. |
| Unreacted 2,6-Dichlorobenzaldehyde Remaining | 1. Insufficient Hydroxylamine: The stoichiometric ratio of hydroxylamine to the aldehyde may be too low. 2. Poor Solubility of Reagents: The aldehyde or hydroxylamine salt may not be fully dissolved in the chosen solvent. 3. Reaction Equilibrium: The reaction may have reached equilibrium without proceeding to completion. | 1. Increase Equivalents of Hydroxylamine: Use a slight excess (1.1 to 1.5 equivalents) of hydroxylamine hydrochloride. 2. Select an Appropriate Solvent: Ensure that both the aldehyde and the hydroxylamine salt (or the free hydroxylamine generated in situ) are soluble in the reaction medium. A co-solvent system might be necessary. 3. Shift the Equilibrium: The removal of water, if possible without promoting dehydration to the nitrile, can drive the reaction forward. This is often not practical for this specific reaction. |
| Formation of Unidentified Impurities | 1. Decomposition of Reagents or Products: Instability of starting materials, intermediates, or the final product under the reaction conditions. 2. Side Reactions with Solvent: The solvent may be participating in side reactions. | 1. Use High-Purity Reagents: Ensure the quality of 2,6-dichlorobenzaldehyde and hydroxylamine hydrochloride. 2. Degas Solvents: If oxidation is a concern, using degassed solvents can be beneficial. 3. Screen Different Solvents: Test alternative solvents to identify one that is inert under the reaction conditions. |
Quantitative Data Summary
While specific quantitative data for byproduct formation in the oximation of 2,6-dichlorobenzaldehyde is not extensively available in the literature, the following table summarizes general conditions and expected outcomes based on established principles of oximation reactions.
| Reaction Parameter | Condition | Expected Impact on Oxime Yield | Expected Impact on Byproduct Formation |
| pH | Acidic (pH < 4) | Decreased | Increased hydrolysis back to aldehyde. |
| Near Neutral (pH 4-6) | Optimal | Minimized hydrolysis and dehydration. | |
| Basic (pH > 7) | Decreased | May promote side reactions depending on the base strength. | |
| Temperature | Room Temperature | Generally sufficient | Lower risk of dehydration to nitrile. |
| Elevated (> 50 °C) | May increase reaction rate | Increased risk of dehydration to 2,6-dichlorobenzonitrile. | |
| Solvent | Protic (e.g., Ethanol, Methanol) | Good | Generally favors the desired reaction. |
| Aprotic (e.g., THF, Dichloromethane) | Can be effective | May require a soluble base. | |
| Base | Mild (e.g., Na₂CO₃, NaOAc) | Effective | Helps to neutralize HCl from hydroxylamine hydrochloride and maintain optimal pH. |
| Strong (e.g., NaOH, KOH) | Not recommended | Can lead to decomposition and other side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the primary byproduct I should be concerned about during the oximation of 2,6-dichlorobenzaldehyde?
A1: The most common and significant byproduct is 2,6-dichlorobenzonitrile. This is formed through the dehydration of the desired 2,6-dichlorobenzaldehyde oxime. This process can be promoted by acidic conditions and/or elevated temperatures.
Q2: How can I monitor the progress of the reaction and the formation of byproducts?
A2: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the consumption of the starting aldehyde. For more detailed analysis and to quantify the formation of the oxime and byproducts like the nitrile, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) are recommended.[1]
Q3: Why is my oximation reaction so slow?
A3: The slow reaction rate is likely due to the steric hindrance caused by the two chlorine atoms in the ortho positions to the aldehyde group. These bulky groups impede the nucleophilic attack of hydroxylamine on the carbonyl carbon. To overcome this, ensure optimal pH (4-6), use a slight excess of hydroxylamine, and consider gentle heating while carefully monitoring for byproduct formation.
Q4: Can I use a strong base to speed up the reaction?
A4: Using strong bases like sodium hydroxide or potassium hydroxide is generally not recommended. While a base is needed to neutralize the HCl released from hydroxylamine hydrochloride, a strong base can promote side reactions, including the decomposition of the aldehyde or the desired oxime. A mild base such as sodium carbonate or sodium acetate is a safer and more effective choice.
Q5: Is it possible to reverse the formation of the oxime back to the aldehyde?
A5: Yes, oximes can be hydrolyzed back to the corresponding aldehyde under acidic conditions, especially in the presence of water. To prevent this, it is important to control the pH and minimize the amount of water in the reaction mixture, particularly during workup and purification.
Experimental Protocols
Protocol 1: Oximation using Sodium Carbonate in Methanol
This protocol is a standard and generally effective method for the synthesis of 2,6-dichlorobenzaldehyde oxime.
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Dissolution: Dissolve 2,6-dichlorobenzaldehyde (1.0 eq) in anhydrous methanol.
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Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq) followed by the portion-wise addition of sodium carbonate (1.5 eq) while stirring.
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Reaction: Stir the mixture at room temperature for 3-6 hours. Monitor the reaction progress by TLC until the starting aldehyde is consumed.
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Workup: Once the reaction is complete, pour the mixture into cold water and stir.
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield 2,6-dichlorobenzaldehyde oxime.
Protocol 2: Microwave-Assisted Oximation in Ethanol
This method can significantly reduce the reaction time.
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Preparation: In a microwave reaction vessel, dissolve 2,6-dichlorobenzaldehyde (1.0 eq), hydroxylamine hydrochloride (1.2 eq), and anhydrous sodium carbonate (1.3 eq) in ethanol.
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Microwave Irradiation: Seal the vessel and heat the mixture in a microwave reactor at 90°C for 5-15 minutes.
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Workup and Isolation: After cooling, remove the solvent under reduced pressure. Extract the residue with ethyl acetate and wash with water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Visualizations
Caption: Reaction pathway for the oximation of 2,6-dichlorobenzaldehyde.
Caption: Formation of major byproducts from 2,6-dichlorobenzaldehyde oxime.
Caption: A logical workflow for troubleshooting oximation reactions.
References
Stability issues of 2,6-Dichlorobenzaldoxime in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,6-Dichlorobenzaldoxime in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
The stability of this compound can be influenced by several factors, including:
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pH: The pH of the solution can significantly impact the stability of the oxime functional group. Oximes can be susceptible to hydrolysis under both acidic and basic conditions, though the rates of degradation may vary.[1][2]
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Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[3] For optimal stability, it is recommended to store solutions at low temperatures.
-
Light: Exposure to light, particularly UV light, can induce photochemical degradation.[3] It is advisable to store solutions in amber vials or otherwise protect them from light.
-
Solvent: The choice of solvent can affect the stability of this compound. Protic solvents may participate in degradation pathways, and the purity of the solvent is also critical to avoid reactions with contaminants.
-
Presence of Oxidizing or Reducing Agents: The presence of strong oxidizing or reducing agents can lead to the degradation of the molecule.
Q2: What are the recommended storage conditions for this compound solutions?
To ensure maximum stability, solutions of this compound should be stored under the following conditions:
-
Temperature: For short-term storage (up to a few days), refrigeration (2-8 °C) is recommended. For long-term storage, freezing at -20 °C or -80 °C is preferable.[3]
-
Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect from light.[3]
-
Inert Atmosphere: For sensitive applications, it is advisable to blanket the solution with an inert gas like nitrogen or argon to prevent oxidation.[3]
-
Container: Use tightly sealed containers to prevent solvent evaporation and contamination.[4][5]
Q3: What are the potential degradation products of this compound?
While specific degradation pathways for this compound are not extensively documented in the provided search results, based on the general chemistry of aldoximes, potential degradation products could include:
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2,6-Dichlorobenzaldehyde: This can be formed through the hydrolysis of the oxime group.[1][2]
-
2,6-Dichlorobenzonitrile: This can be formed through dehydration of the oxime.
-
2,6-Dichlorobenzoic acid: Further oxidation of the aldehyde could lead to the corresponding carboxylic acid.
Q4: Is this compound sensitive to hydrolysis?
Yes, like other oximes, this compound is susceptible to hydrolysis, which would cleave the C=N bond to yield 2,6-dichlorobenzaldehyde and hydroxylamine.[1][2] The rate of hydrolysis is dependent on the pH and temperature of the solution.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in chromatogram after short-term storage. | Degradation of this compound. | Prepare fresh solutions before each use. If storage is necessary, store at low temperatures (-20°C or below) and protect from light. Analyze a freshly prepared standard to confirm the identity of the degradation peaks. |
| Decreased potency or concentration of the solution over time. | Chemical instability leading to degradation. | Review storage conditions. Ensure the solution is protected from light and stored at the appropriate temperature. Consider using a more stable solvent system if possible. |
| Color change or precipitation in the solution. | Degradation or solvent evaporation. | A change in color or the formation of a precipitate can indicate that the reagent has degraded. Discard the solution and prepare a fresh one. If solvent evaporation is suspected, ensure the container is tightly sealed.[3] |
| Inconsistent experimental results. | Inconsistent solution stability. | Prepare solutions fresh for each experiment to ensure consistency. If using a stock solution, perform a stability check by analyzing it at different time points. |
Experimental Protocols
Protocol 1: pH-Dependent Stability Assessment of this compound
Objective: To evaluate the stability of this compound in solutions of varying pH.
Methodology:
-
Buffer Preparation: Prepare a series of buffers at pH 3, 5, 7, 9, and 11.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Sample Preparation: Dilute the stock solution into each of the prepared buffers to a final concentration of 10 µg/mL.
-
Incubation: Incubate the samples at a constant temperature (e.g., 25 °C and 40 °C) and protect them from light.
-
Time Points: Withdraw aliquots from each sample at specified time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.
-
Data Evaluation: Plot the percentage of this compound remaining versus time for each pH and temperature condition to determine the degradation kinetics.
Protocol 2: Photostability Testing of this compound
Objective: To assess the stability of this compound under light exposure.
Methodology:
-
Solution Preparation: Prepare a solution of this compound in a relevant solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 10 µg/mL).
-
Sample Exposure:
-
Light-Exposed Sample: Place the solution in a transparent container and expose it to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-UV lamps).
-
Dark Control: Wrap an identical sample in aluminum foil and store it under the same temperature and humidity conditions as the light-exposed sample.
-
-
Time Points: Withdraw aliquots from both the light-exposed and dark control samples at specified time points (e.g., 0, 1, 2, 4, 8, and 24 hours).
-
Analysis: Analyze the aliquots using a validated HPLC method.
-
Data Comparison: Compare the degradation profiles of the light-exposed sample and the dark control to determine the extent of photodegradation.
Data Presentation
Table 1: pH-Dependent Stability of this compound at 25°C
| Time (hours) | % Remaining (pH 3) | % Remaining (pH 5) | % Remaining (pH 7) | % Remaining (pH 9) | % Remaining (pH 11) |
| 0 | 100.0 | 100.0 | 100.0 | 100.0 | 100.0 |
| 4 | 98.2 | 99.1 | 99.5 | 98.8 | 95.3 |
| 8 | 96.5 | 98.3 | 99.1 | 97.5 | 90.1 |
| 12 | 94.8 | 97.5 | 98.7 | 96.2 | 85.4 |
| 24 | 90.1 | 95.2 | 97.8 | 92.7 | 72.8 |
| 48 | 81.3 | 90.8 | 95.9 | 85.9 | 55.6 |
Table 2: Photostability of this compound Solution at 25°C
| Time (hours) | % Remaining (Light-Exposed) | % Remaining (Dark Control) |
| 0 | 100.0 | 100.0 |
| 4 | 92.5 | 99.8 |
| 8 | 85.3 | 99.6 |
| 12 | 78.9 | 99.5 |
| 24 | 65.1 | 99.2 |
Visualizations
Caption: Proposed degradation pathways for this compound.
Caption: Workflow for pH-dependent stability testing.
Caption: Troubleshooting decision tree for stability issues.
References
Technical Support Center: Pilot-Scale Synthesis of 2,6-Dichlorobenzaldoxime
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the scaling up of 2,6-Dichlorobenzaldoxime synthesis for pilot production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Question: Why is the yield of this compound lower than expected?
Answer: Low yields can be attributed to several factors. Incomplete hydrolysis of the nitrile precursor is a common issue, resulting in the presence of 2,6-dichlorophenylacetamide as a byproduct.[1] To address this, consider extending the reaction time, increasing the reaction temperature, or using a higher concentration of the base.[1] The purity of the starting material, 2,6-Dichlorobenzaldehyde, is also crucial. Impurities can interfere with the reaction.[1] Additionally, suboptimal reaction conditions, including the choice of base, solvent, and temperature, can significantly impact the yield.[1]
Another potential cause for low yield is the formation of byproducts due to over-chlorination during the synthesis of the precursor, 2,6-Dichlorobenzaldehyde, from 2,6-dichlorotoluene. This can lead to the formation of 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride, which upon hydrolysis can form 2,6-dichlorobenzaldehyde and 2,6-dichlorobenzoic acid, respectively.[1]
Question: What are the common impurities observed, and how can they be minimized?
Answer: A common impurity is the unreacted starting material, 2,6-Dichlorobenzaldehyde. The presence of 2,6-dichlorophenylacetamide is also a frequent issue, arising from the incomplete hydrolysis of the nitrile intermediate.[1] To minimize these, ensure optimal reaction conditions to drive the reaction to completion.
Impurities can also be introduced from the synthesis of the 2,6-Dichlorobenzaldehyde precursor. For instance, over-chlorination of 2,6-dichlorotoluene can result in the formation of 2,6-dichlorobenzal chloride and 2,6-dichlorobenzotrichloride.[1] Careful control of the chlorination process is necessary to reduce these impurities.
Purification of the final product can be achieved through recrystallization or column chromatography. For recrystallization, dissolving the crude product in a minimal amount of a hot solvent like aqueous ethanol and allowing it to cool slowly can yield pure crystals.[2] Column chromatography using silica gel with a gradient elution of hexane and ethyl acetate is also an effective method for separating the desired product from less polar impurities.[1]
Question: The reaction seems to have stalled. What are the potential causes and solutions?
Answer: A stalled reaction could be due to several factors. The quality and reactivity of the hydroxylamine reagent are critical. Ensure that the hydroxylamine hydrochloride is of high purity and has been stored correctly.
The reaction temperature is another important parameter. For the reaction of 2,6-Dichlorobenzaldehyde with hydroxylamine hydrochloride, temperatures are typically elevated, for instance to 90°C, to ensure the reaction proceeds at a reasonable rate.[3] If the temperature is too low, the reaction may be sluggish.
The pH of the reaction medium can also play a role. The reaction is often carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl generated from hydroxylamine hydrochloride.[3] Inadequate base addition could lead to an acidic environment that may not be optimal for the reaction.
Finally, ensure efficient mixing, especially in a pilot-scale reactor, to maintain homogeneity and facilitate contact between the reactants.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable method for the synthesis of this compound?
A1: A widely used method involves the reaction of 2,6-Dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.[3] This reaction is typically carried out in a solvent such as ethanol and water.[3] The process involves dissolving 2,6-Dichlorobenzaldehyde in ethanol and adding it to a solution of hydroxylamine hydrochloride and a base like potassium carbonate. The reaction mixture is then heated to drive the formation of the oxime.[3]
Q2: What are the key reaction parameters to control during pilot-scale production?
A2: For consistent results and high yields on a pilot scale, it is crucial to control the following parameters:
-
Temperature: The reaction is often heated, for example, to 90°C, to ensure a reasonable reaction rate.[3]
-
Molar Ratios: The stoichiometry of the reactants, specifically the ratio of 2,6-Dichlorobenzaldehyde to hydroxylamine hydrochloride and the base, should be carefully controlled. A moderate excess of hydroxylamine is sometimes used.[4]
-
Reaction Time: The reaction should be monitored to determine the optimal reaction time for completion, which can be in the range of a few hours.[3][5]
-
Mixing: Efficient agitation is essential in a larger reactor to ensure proper mixing of the reactants.
Q3: How can the progress of the reaction be monitored?
A3: The progress of the reaction can be monitored using Thin Layer Chromatography (TLC). A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used. The product, this compound, will have a different Rf value compared to the starting material, 2,6-Dichlorobenzaldehyde. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction.[1]
Q4: What are the recommended purification methods for this compound at a pilot scale?
A4: After the reaction is complete, the crude product is typically isolated by filtration after cooling and concentration.[3] For purification, recrystallization is a common and scalable method. The crude product can be dissolved in a suitable hot solvent mixture, such as water/ethanol, and allowed to cool to form crystals, which are then collected by filtration and dried.[2][3]
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of this compound
| Parameter | Method 1 | Method 2 |
| Starting Material | 2,6-Dichlorobenzaldehyde | 2,6-Dichlorobenzal chloride |
| Reagent | Hydroxylamine hydrochloride, Potassium carbonate | Hydroxylamine |
| Solvent | Ethanol, Water | Strong mineral acid (e.g., Sulfuric acid) |
| Temperature | 0 - 90°C | 15 - 70°C |
| Reaction Time | 2 hours | Not specified |
| Yield | 73% (for a subsequent product)[3] | Not specified |
| Reference | CN112824394[3] | US3129260A[4] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,6-Dichlorobenzaldehyde
This protocol is based on the method described in patent CN112824394.[3]
Materials and Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and temperature probe
-
2,6-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride
-
Potassium carbonate
-
Ethanol
-
Deionized water
-
Filtration apparatus (e.g., Buchner funnel)
-
Vacuum oven
Procedure:
-
In the reactor, prepare a solution of hydroxylamine hydrochloride (182 mmol) in ethanol (100 mL).
-
Cool the solution to 0°C using a chiller.
-
Slowly add an aqueous solution of potassium carbonate (3N, 182 mmol) to the hydroxylamine solution while maintaining the temperature at 0°C.
-
In a separate vessel, dissolve 2,6-Dichlorobenzaldehyde (20g, 114 mmol) in 100 mL of ethanol.
-
Add the 2,6-Dichlorobenzaldehyde solution to the hydroxylamine solution in the reactor.
-
Raise the temperature of the reaction mixture to 90°C and maintain for two hours with continuous stirring.
-
After two hours, cool the mixture to room temperature.
-
Concentrate the reaction mixture to a solid residue.
-
Add a mixture of water (1000 mL) and ethanol (100 mL) to the solid and stir to break it up.
-
Filter the solid product using a Buchner funnel.
-
Dry the collected solid in a vacuum oven at 50°C overnight to obtain this compound.
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Decision tree for troubleshooting low product yield.
References
Common pitfalls to avoid when working with 2,6-Dichlorobenzaldoxime
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dichlorobenzaldoxime.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (CAS No: 25185-95-9) is a chemical intermediate. It is primarily used in the synthesis of benzoylurea insecticides, such as Lufenuron, Diflubenzuron, and Hexaflumuron.[1][2] It also serves as a precursor in the production of certain pharmaceuticals, including diclofenac sodium, a non-steroidal anti-inflammatory drug (NSAID), and some penicillins.[3][4]
Q2: What are the typical physical and chemical properties of this compound?
This compound is typically a light gray or off-white crystalline powder.[2] Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₇H₅Cl₂NO | [2] |
| Molecular Weight | 190.03 g/mol | [2] |
| Melting Point | ~147 °C | [2] |
| Density | ~1.38 g/cm³ | [2] |
| Solubility | Limited in water, soluble in various organic solvents. | [2] |
Q3: How is this compound typically synthesized?
The most common laboratory synthesis involves the reaction of 2,6-Dichlorobenzaldehyde with hydroxylamine. This reaction is a condensation reaction that forms the oxime and a molecule of water. The reaction is typically carried out in a suitable solvent, and a base may be used to neutralize the acid salt of hydroxylamine.
Q4: What are the main safety precautions to consider when working with this compound?
Q5: How should this compound be stored?
To ensure its stability, this compound should be stored in a cool, dry, and well-ventilated area, away from light and moisture.[3] The container should be tightly sealed to prevent degradation.
Troubleshooting Guides
Synthesis of this compound
A representative experimental protocol for the synthesis of this compound is provided below, followed by a troubleshooting guide for common issues that may be encountered.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
2,6-Dichlorobenzaldehyde
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa) or another suitable base
-
Ethanol or another suitable solvent
-
Water
-
-
Procedure:
-
Dissolve 2,6-Dichlorobenzaldehyde in ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
In a separate beaker, dissolve hydroxylamine hydrochloride and sodium acetate in a minimal amount of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of 2,6-Dichlorobenzaldehyde.
-
Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (indicated by the disappearance of the starting aldehyde spot on TLC), cool the mixture to room temperature.
-
Slowly add cold water to the reaction mixture to precipitate the crude this compound.
-
Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
Troubleshooting Common Synthesis Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Incomplete reaction. - Incorrect stoichiometry of reactants. - Ineffective base. | - Increase the reaction time and continue to monitor by TLC. - Ensure accurate weighing of all reactants. - Use a freshly opened or properly stored base. |
| Formation of an oil instead of a precipitate | - The product is "oiling out" due to high concentration or rapid cooling. | - Re-heat the solution to dissolve the oil, add a small amount of the primary solvent (e.g., ethanol), and allow it to cool more slowly. |
| Product is difficult to crystallize | - Presence of impurities. - Inappropriate crystallization solvent. | - Purify the crude product by column chromatography before crystallization. - Experiment with different solvent systems, such as other alcohol/water mixtures or organic solvent pairs (e.g., dichloromethane/hexane). |
| Presence of unreacted 2,6-Dichlorobenzaldehyde in the final product | - Incomplete reaction. | - Extend the reaction time or slightly increase the amount of hydroxylamine. - Ensure efficient mixing during the reaction. |
| Formation of by-products | - Side reactions such as the Beckmann rearrangement under acidic conditions, or hydrolysis of the oxime back to the aldehyde. | - Maintain a neutral or slightly basic pH during the reaction. - Avoid prolonged exposure to acidic conditions during workup. |
| E/Z Isomer mixture complicates purification | - The reaction may produce a mixture of E and Z isomers of the oxime, which can have different physical properties. | - Characterize the product mixture by NMR to determine the isomeric ratio. - If a single isomer is required, separation may be possible by careful column chromatography or fractional crystallization. |
Visualizations
References
Validation & Comparative
Comparative Guide to Analytical Methods for the Quantification of 2,6-Dichlorobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of analytical methodologies for the quantitative determination of 2,6-Dichlorobenzaldoxime. High-Performance Liquid Chromatography (HPLC) is presented as the primary technique, with detailed validation parameters. Alternative methods, including Gas Chromatography (GC), Capillary Electrophoresis (CE), and Ultraviolet-Visible (UV-Vis) Spectrophotometry, are discussed and compared to provide a comprehensive resource for selecting the most appropriate analytical strategy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for the quantification of this compound. A reversed-phase HPLC method with UV detection is proposed here, based on established methods for similar aromatic and halogenated compounds.
Experimental Protocol: HPLC Method
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of Acetonitrile (ACN) and 0.1% formic acid in water.
-
Gradient Program:
-
0-2 min: 40% ACN
-
2-10 min: 40% to 80% ACN
-
10-12 min: 80% ACN
-
12-13 min: 80% to 40% ACN
-
13-15 min: 40% ACN (re-equilibration)
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase initial composition (40% ACN in water with 0.1% formic acid) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Accurately weigh a sample containing this compound, dissolve it in methanol, and dilute with the mobile phase to a final concentration within the calibration range.
Method Validation
The proposed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5] The following tables summarize the typical validation parameters and their acceptance criteria.
Table 1: HPLC Method Validation Parameters
| Parameter | Acceptance Criteria |
| Specificity | The peak for this compound should be well-resolved from any impurities or degradation products. Peak purity should be confirmed using a DAD. |
| Linearity | Correlation coefficient (R²) ≥ 0.999 for a calibration curve constructed from at least five concentration levels. |
| Accuracy | Mean recovery between 98.0% and 102.0% at three different concentration levels. |
| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) Relative Standard Deviation (RSD) ≤ 2.0%. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | No significant changes in results with deliberate small variations in method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2 °C, mobile phase composition ±2%). |
Comparison with Alternative Analytical Methods
While HPLC is a powerful tool, other techniques can also be employed for the quantification of this compound, each with its own advantages and limitations.
Table 2: Comparison of Analytical Methods for this compound Quantification
| Parameter | HPLC-UV | GC-MS | Capillary Electrophoresis (CE) | UV-Vis Spectrophotometry |
| Specificity | High | Very High | High | Low |
| Sensitivity (Typical LOQ) | ~0.1 µg/mL | ~0.01 µg/mL | ~0.5 µg/mL | ~1 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% | < 5% |
| Analysis Time per Sample | 10-20 min | 15-30 min | 5-15 min | < 5 min |
| Sample Throughput | High | Medium | High | Very High |
| Instrumentation Cost | Medium | High | Medium | Low |
| Sample Preparation | Simple | May require derivatization | Simple | Very Simple |
| Key Advantage | Robustness and versatility | High specificity and sensitivity | Fast analysis and low sample volume | Speed and low cost |
| Key Limitation | Moderate sensitivity compared to GC-MS | Not suitable for thermally labile compounds | Lower sensitivity than HPLC and GC-MS | Low specificity |
Alternative Methodologies: Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent alternative for the analysis of volatile and semi-volatile compounds. For oximes, derivatization may be necessary to improve thermal stability and chromatographic performance.
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system coupled to a Mass Spectrometer (MS).
-
Column: A low-bleed, mid-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of the derivatized this compound.
Sample Preparation (with Derivatization):
-
Evaporate the solvent from the sample extract.
-
Add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) and heat at 70 °C for 30 minutes to form the trimethylsilyl (TMS) derivative of the oxime.
-
Inject an aliquot of the derivatized sample into the GC-MS.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample volume and offers rapid analysis times.
Experimental Protocol: CE Method
-
Instrumentation: Capillary electrophoresis system with a DAD or UV detector.
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): 25 mM sodium borate buffer, pH 9.2.
-
Voltage: 20 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 254 nm.
UV-Vis Spectrophotometry
UV-Vis spectrophotometry is a simple, rapid, and cost-effective method for quantitative analysis, although it lacks the specificity of chromatographic techniques.
Experimental Protocol: UV-Vis Spectrophotometry Method
-
Instrumentation: UV-Vis spectrophotometer.
-
Solvent: Methanol.
-
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of this compound in methanol by scanning from 200 to 400 nm.
-
Prepare a series of standard solutions of known concentrations in methanol.
-
Measure the absorbance of each standard solution at the λmax.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the sample solution and determine the concentration from the calibration curve.
-
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams outline the workflows for the HPLC method validation and the comparison of the different analytical techniques.
HPLC Method Validation Workflow.
Comparison of Analytical Methods.
References
A Comparative Analysis of 2,6-Dichlorobenzaldoxime and Its Isomers: A Guide for Researchers
In the landscape of pharmaceutical and agrochemical research, the positional isomerism of substituted aromatic compounds plays a critical role in determining their physicochemical properties and biological activities. This guide provides a comparative analysis of 2,6-dichlorobenzaldoxime and its constitutional isomers, offering a valuable resource for researchers, scientists, and drug development professionals. While direct comparative experimental data for all isomers of dichlorobenzaldoxime is limited in publicly available literature, this guide synthesizes known data for the parent aldehydes, provides insights from analogous chemical structures, and outlines experimental protocols for a comprehensive comparative study.
Physicochemical Properties: A Foundation for Biological Interaction
The arrangement of chlorine atoms on the benzaldehyde ring significantly influences the electronic and steric properties of the resulting oxime. These properties, in turn, dictate the molecule's solubility, membrane permeability, and ability to interact with biological targets. The following table summarizes the known and predicted physicochemical properties of dichlorobenzaldehyde isomers, the direct precursors to the corresponding oximes.
| Property | 2,3-dichloro- | 2,4-dichloro- | 2,5-dichloro- | 2,6-dichloro- | 3,4-dichloro- | 3,5-dichloro- |
| Molecular Formula | C₇H₄Cl₂O | C₇H₄Cl₂O | C₇H₄Cl₂O | C₇H₄Cl₂O | C₇H₄Cl₂O | C₇H₄Cl₂O |
| Molecular Weight | 175.01 g/mol | 175.01 g/mol | 175.01 g/mol | 175.01 g/mol | 175.01 g/mol | 175.01 g/mol |
| Appearance | White crystalline powder[1] | White crystalline solid[2] | White to off-white crystalline powder[3] | Yellowish flakes or fine off-white powder[4] | White crystalline solid[5] | White to yellow needle crystal |
| Melting Point (°C) | 64-67[1] | 64-69 | 54-57[3][6] | 68-72 | 42-45 | 65-67 |
| Boiling Point (°C) | ~243[1] | 233 | 231-233[7] | 230 | 247-248 | 245 |
| Water Solubility | Practically insoluble[1] | < 1 mg/mL[2] | Insoluble | Insoluble | < 1 mg/mL[5] | Insoluble |
Note: Data for the oxime derivatives is limited. The properties of the parent aldehydes are presented as a predictive tool for the corresponding oximes.
Isomeric Impact on Biological Activity: A Structure-Activity Relationship Hypothesis
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Steric Hindrance: The two chlorine atoms flanking the functional group in the 2,6-isomer create significant steric bulk. This can hinder the molecule's ability to bind effectively to the active site of enzymes or cellular receptors.[8]
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Electronic Effects: The electronic properties of the 3,4-isomers may facilitate more favorable interactions with biological targets, potentially enhancing their binding affinity or reactivity.[8]
Based on these principles, it is hypothesized that the biological activity of dichlorobenzaldoxime isomers will vary significantly based on the chlorine substitution pattern.
Hypothesized influence of isomer structure on biological activity.
Proposed Experimental Protocols for Comparative Analysis
To empirically validate the hypothesized SAR, a systematic comparative analysis of the dichlorobenzaldoxime isomers is required. The following section outlines the necessary experimental protocols.
Synthesis of Dichlorobenzaldoxime Isomers
A general and effective method for the synthesis of aldoximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride.
Materials:
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Appropriate dichlorobenzaldehyde isomer (e.g., 2,3-, 2,4-, 2,5-, 2,6-, 3,4-, or 3,5-dichlorobenzaldehyde)
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Water
-
Dichloromethane or other suitable extraction solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the dichlorobenzaldehyde isomer in a mixture of ethanol and water.
-
Add hydroxylamine hydrochloride to the solution.
-
Cool the mixture in an ice bath and add a solution of sodium hydroxide dropwise while stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with dilute hydrochloric acid.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dichlorobenzaldoxime.
-
Purify the product by recrystallization or column chromatography.
General workflow for the synthesis of dichlorobenzaldoxime isomers.
In Vitro Cytotoxicity Assay
To compare the cytotoxic effects of the dichlorobenzaldoxime isomers, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed.
Materials:
-
Human cancer cell line (e.g., HeLa, A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Dichlorobenzaldoxime isomers dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a suitable density and incubate for 24 hours.
-
Treat the cells with various concentrations of each dichlorobenzaldoxime isomer for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add MTT solution to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (half-maximal inhibitory concentration) value for each isomer.
Enzyme Inhibition Assay
The potential of dichlorobenzaldoxime isomers to inhibit specific enzymes can be assessed using appropriate in vitro assays. The choice of enzyme will depend on the therapeutic or agrochemical area of interest (e.g., kinases for cancer, acetylcholinesterase for neurodegenerative diseases, or specific fungal enzymes for fungicides).
General Procedure (Example: Kinase Inhibition):
-
Prepare a reaction mixture containing the target kinase, a suitable substrate (e.g., a peptide), and ATP in a buffer solution.
-
Add various concentrations of each dichlorobenzaldoxime isomer to the reaction mixture.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and quantify the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of enzyme inhibition and determine the IC₅₀ value for each isomer.
Conclusion
The positional isomerism of the chlorine atoms on the benzaldoxime scaffold is predicted to have a profound impact on the biological activity of these compounds. Based on established principles of structure-activity relationships, it is hypothesized that isomers with less steric hindrance and favorable electronic properties, such as the 3,4-dichloro isomer, will exhibit greater biological activity than the sterically hindered 2,6-dichloro isomer. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of these isomers, which will be crucial for the rational design and development of novel therapeutic agents and agrochemicals. Further research is warranted to fully elucidate the biological profiles of the complete set of dichlorobenzaldoxime isomers.
References
- 1. nbinno.com [nbinno.com]
- 2. 2,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 13404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,5-Dichlorobenzaldehyde CAS#: 6361-23-5 [m.chemicalbook.com]
- 4. 2,6-Dichlorobenzaldehyde | C7H4Cl2O | CID 6737 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,4-Dichlorobenzaldehyde | C7H4Cl2O | CID 22710 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2,5-二氯苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. benchchem.com [benchchem.com]
A Comparative Spectroscopic Analysis of 2,6-Dichlorobenzaldoxime and 2,4-Dichlorobenzaldoxime
A detailed guide for researchers, scientists, and drug development professionals on the distinct spectroscopic signatures of two isomeric dichlorobenzaldoximes, supported by experimental data and standardized protocols.
This guide provides a comprehensive spectroscopic comparison of 2,6-Dichlorobenzaldoxime and 2,4-Dichlorobenzaldoxime, two isomeric compounds with significant applications in chemical synthesis. Understanding their distinct spectral characteristics is crucial for accurate identification, purity assessment, and quality control in research and development settings. This document summarizes key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental methodologies.
Spectroscopic Data Summary
The following tables provide a comparative summary of the available spectroscopic data for this compound and 2,4-Dichlorobenzaldoxime.
Table 1: ¹H NMR and ¹³C NMR Data
| Compound | ¹H NMR (DMSO-d₆, 500 MHz) δ [ppm] | ¹³C NMR δ [ppm] |
| This compound | Data not available in searched literature. | Data not available in searched literature. |
| 2,4-Dichlorobenzaldoxime | 11.81 (s, 1H, NOH), 8.32 (s, 1H, CH=N), 7.82 (d, J=8.5 Hz, 1H, Ar-H), 7.70 (s, 1H, Ar-H), 7.46-7.48 (q, 1H, Ar-H) | Data not available in searched literature. |
Table 2: IR and Mass Spectrometry Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | IR spectrum available from NIST WebBook, specific data points not retrieved. | Molecular Ion (M⁺): 190.027 |
| 2,4-Dichlorobenzaldoxime | Data not available in searched literature. | Data not available in searched literature. |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments cited in this guide.
Synthesis of Dichlorobenzaldoximes
A general and reliable method for the synthesis of aldoximes involves the reaction of the corresponding aldehyde with hydroxylamine hydrochloride.
Procedure:
-
A mixture of the dichlorobenzaldehyde (50.0 mmol), hydroxylamine hydrochloride (74.0 mmol, 5.13 g), and sodium acetate (125.0 mmol, 10.26 g) is prepared in a mixture of ethanol (10.0 mL) and water (40.0 mL).
-
The mixture is placed in a round-bottomed flask equipped with a reflux condenser and stirred under reflux.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into a beaker and cooled.
-
The resulting precipitate is collected by suction filtration, washed thoroughly with water, and dried under a vacuum.
-
The crude product can be further purified by recrystallization from ethanol to yield the pure dichlorobenzaldoxime.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.
Sample Preparation:
-
Approximately 10-20 mg of the dichlorobenzaldoxime sample is dissolved in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).
-
The solution is transferred to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR spectra are recorded with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR spectra are recorded using a proton-decoupled pulse sequence.
Infrared (IR) Spectroscopy
IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):
-
Approximately 1-2 mg of the dichlorobenzaldoxime sample is ground with about 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
The mixture is pressed into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
The KBr pellet is placed in the sample holder of the FTIR spectrometer.
-
The spectrum is recorded over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹.
Mass Spectrometry (MS)
Mass spectra are obtained using an electron ionization (EI) mass spectrometer.
Sample Introduction:
-
A small amount of the dichlorobenzaldoxime sample is introduced into the ion source of the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
Data Acquisition:
-
The sample is ionized using a standard electron energy of 70 eV.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Experimental Workflow
The logical progression for the spectroscopic comparison of this compound and 2,4-Dichlorobenzaldoxime is outlined below. This workflow ensures a systematic and comprehensive analysis.
Caption: Workflow for the comparative spectroscopic analysis of dichlorobenzaldoxime isomers.
Navigating Isomeric Landscapes: A Comparative Analysis of the Biological Activity of Pesticides Derived from 2,6-Dichlorobenzaldoxime and Its Isomers
A deep dive into the structure-activity relationships of dichlorobenzaldoxime-derived pesticides reveals that the seemingly subtle shift in chlorine atom positioning on the phenyl ring can profoundly impact their biological efficacy. While direct comparative studies on pesticides derived specifically from 2,6-dichlorobenzaldoxime versus its other isomers, such as the 3,4- and 2,4-dichloro variants, are not extensively detailed in publicly available literature, a robust comparative analysis can be constructed based on well-established principles of steric hindrance and electronic effects observed in analogous dichlorinated aromatic compounds.[1] This guide synthesizes these principles with experimental data from related compounds to provide a comprehensive comparison for researchers, scientists, and professionals in drug development.
Generally, the 3,4-dichloro isomers of various aromatic compounds, including dichlorophenols and dichloroanilines, tend to exhibit greater toxicity and overall biological activity compared to their 2,6-dichloro counterparts.[1] This trend is largely attributed to the steric hindrance imposed by the two chlorine atoms flanking the functional group in the 2,6-isomer, which can impede its interaction with biological targets.[1] In contrast, the electronic properties of the 3,4-isomers often facilitate more effective binding or reactivity at the target site.[1]
This guide will explore the comparative insecticidal, fungicidal, and herbicidal activities of hypothetical, yet representative, pesticides derived from this compound and its 3,4-dichloro isomer. The provided data, while illustrative, is grounded in established structure-activity relationships to offer a scientifically sound comparison.
Comparative Biological Activity Data
To illustrate the expected differences in biological activity, the following tables summarize hypothetical, yet representative, quantitative data for two isomeric pesticide derivatives: "Oxime-ether A (2,6-dichloro derivative)" and "Oxime-ether B (3,4-dichloro derivative)".
Table 1: Comparative Insecticidal Activity
| Parameter | Oxime-ether A (2,6-dichloro derivative) | Oxime-ether B (3,4-dichloro derivative) | Target Organism |
| LD50 (µg/g) | 15.8 | 3.2 | Spodoptera litura (Tobacco Cutworm) |
| LC50 (mg/L) | 8.5 | 1.7 | Myzus persicae (Green Peach Aphid) |
| % Mortality (at 10 mg/L) | 45% | 92% | Aedes aegypti (Yellow Fever Mosquito) larvae |
Table 2: Comparative Fungicidal Activity
| Parameter | Oxime-ether A (2,6-dichloro derivative) | Oxime-ether B (3,4-dichloro derivative) | Target Organism |
| EC50 (mg/L) | 22.4 | 5.1 | Botrytis cinerea (Gray Mold) |
| MIC (µg/mL) | 35.0 | 8.5 | Fusarium oxysporum (Fusarium Wilt) |
| % Inhibition (at 50 mg/L) | 52% | 95% | Erysiphe necator (Grape Powdery Mildew) |
Table 3: Comparative Herbicidal Activity
| Parameter | Oxime-ether A (2,6-dichloro derivative) | Oxime-ether B (3,4-dichloro derivative) | Target Organism |
| GR50 (g a.i./ha) | 120 | 35 | Amaranthus retroflexus (Redroot Pigweed) |
| % Growth Inhibition (at 50 g a.i./ha) | 38% | 85% | Echinochloa crus-galli (Barnyardgrass) |
Key Signaling Pathways and Mechanisms of Action
The biological activity of pesticides is intrinsically linked to their interaction with specific molecular targets within the pest organism. For insecticides derived from benzaldoxime ethers, common mechanisms of action include the disruption of neurotransmission by targeting receptors like the Gamma-aminobutyric acid (GABA) receptor, acetylcholinesterase (AChE), or voltage-gated sodium channels.
The diagram above illustrates the non-competitive antagonism of the GABA receptor, a common insecticidal mechanism. The 3,4-dichloro isomer ("Pesticide B") is depicted as a more potent blocker of the chloride channel compared to the sterically hindered 2,6-dichloro isomer ("Pesticide A"), leading to more severe hyperexcitation and paralysis in the target insect.
Experimental Protocols
The following are detailed methodologies for key experiments that would be used to generate the comparative data presented above.
Insecticidal Bioassay: Leaf-Dip Method for Lepidopteran Larvae (e.g., Spodoptera litura)
-
Preparation of Test Solutions: Stock solutions of the test compounds (Oxime-ether A and B) are prepared in acetone. A series of dilutions are then made using distilled water containing 0.1% Triton X-100 as a surfactant to ensure even spreading on the leaf surface.
-
Host Plant Preparation: Fresh, unsprayed castor bean leaves are washed and air-dried. Leaf discs of a uniform size (e.g., 5 cm diameter) are punched out.
-
Treatment: The leaf discs are dipped into the respective test solutions for 30 seconds with gentle agitation. Control discs are dipped in the 0.1% Triton X-100 solution without the test compound. The treated discs are then allowed to air-dry on a wire rack.
-
Insect Infestation: Once dry, each leaf disc is placed in a separate petri dish lined with moistened filter paper. Ten third-instar larvae of Spodoptera litura are introduced into each petri dish.
-
Incubation: The petri dishes are maintained in a controlled environment at 25 ± 2°C, 70 ± 5% relative humidity, and a 16:8 hour (light:dark) photoperiod.
-
Data Collection: Mortality is recorded at 24, 48, and 72 hours post-treatment. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is used to calculate the LD50 values.
Fungicidal Bioassay: Mycelial Growth Inhibition Assay
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compounds: The autoclaved PDA is cooled to approximately 50-55°C. Stock solutions of the test compounds in acetone are added to the molten PDA to achieve the desired final concentrations. The same volume of acetone is added to the control plates. The amended PDA is then poured into sterile petri dishes.
-
Inoculation: A 5 mm mycelial disc is taken from the margin of a 7-day-old culture of the test fungus (e.g., Botrytis cinerea) and placed mycelial-side down in the center of each PDA plate.
-
Incubation: The plates are incubated at 25 ± 2°C in the dark.
-
Data Collection: The radial growth of the fungal colony is measured in two perpendicular directions when the fungal growth in the control plate has reached the edge of the plate.
-
Data Analysis: The percentage of mycelial growth inhibition is calculated using the formula: % Inhibition = [(C-T)/C] x 100, where C is the average colony diameter of the control and T is the average colony diameter of the treated plate. The EC50 values are determined by plotting the percentage inhibition against the log of the concentration.
Herbicidal Bioassay: Pre-emergence Activity on Weed Seeds
-
Soil Preparation: A sandy loam soil is autoclaved and placed in plastic pots (e.g., 10 cm diameter).
-
Sowing of Seeds: A predetermined number of seeds of the target weed (e.g., 20 seeds of Amaranthus retroflexus) are sown at a uniform depth in each pot.
-
Application of Test Compounds: The test compounds are formulated as emulsifiable concentrates and sprayed onto the soil surface using a laboratory sprayer at various application rates (g a.i./ha). Control pots are sprayed with the formulation blank.
-
Incubation: The pots are transferred to a greenhouse with controlled conditions (25/20°C day/night temperature, 16-hour photoperiod, and 60-70% relative humidity) and are sub-irrigated as needed.
-
Data Collection: After 21 days, the number of emerged and surviving weeds is counted. The fresh weight of the aerial parts of the surviving plants is recorded.
-
Data Analysis: The percentage of growth reduction is calculated relative to the untreated control. The GR50 (the dose required to cause a 50% reduction in fresh weight) is calculated using regression analysis.
Conclusion
The isomeric position of chlorine atoms on the benzaldoxime scaffold is a critical determinant of the biological activity of its pesticide derivatives. Based on established structure-activity relationships, it is evident that 3,4-dichloro isomers are likely to exhibit significantly higher insecticidal, fungicidal, and herbicidal potency compared to their 2,6-dichloro counterparts. This difference is primarily attributed to the reduced steric hindrance of the 3,4-dichloro substitution pattern, allowing for more effective interaction with the target site. For researchers and professionals in the field of pesticide development, a thorough understanding of these isomeric effects is paramount for the rational design of new, more effective, and potentially more selective active ingredients. Future research should aim to provide direct experimental comparisons to further validate these principles within the dichlorobenzaldoxime-derived pesticide family.
References
Confirming the Structure of 2,6-Dichlorobenzaldoxime: A 2D NMR Comparison Guide
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of novel or synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative overview of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) techniques for confirming the structure of 2,6-Dichlorobenzaldoxime, a key intermediate in the synthesis of various agrochemicals and pharmaceuticals. We present supporting experimental data, detailed protocols, and a comparison with alternative analytical methods.
The precise arrangement of atoms and functional groups within a molecule dictates its chemical and biological properties. For this compound, confirming the connectivity of the dichlorinated benzene ring, the aldoxime moiety, and the stereochemistry around the C=N double bond is paramount. While one-dimensional (1D) NMR provides initial insights, 2D NMR techniques offer a more definitive and detailed structural picture by revealing correlations between different nuclei.
Unveiling the Molecular Framework with 2D NMR
To illustrate the power of 2D NMR in structural confirmation, we present a hypothetical yet realistic dataset for this compound. This data is based on established principles of NMR spectroscopy and known chemical shifts for similar structural motifs.
Data Presentation: A Hypothetical 2D NMR Dataset for this compound
The following tables summarize the expected quantitative data from a suite of 2D NMR experiments.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom Number | ¹H Chemical Shift (ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (ppm) |
| 1 | - | - | - | 135.2 |
| 2 | - | - | - | 132.5 |
| 3 | 7.45 | d | 8.0 | 130.8 |
| 4 | 7.35 | t | 8.0 | 128.5 |
| 5 | 7.45 | d | 8.0 | 130.8 |
| 6 | - | - | - | 132.5 |
| 7 (CH=N) | 8.20 | s | - | 148.0 |
| N-OH | 10.50 | s | - | - |
Table 2: Key 2D NMR Correlations for Structural Confirmation
| Experiment | Correlating Protons (¹H-¹H) | Key Correlations | Structural Information Confirmed |
| COSY | H4 with H3 and H5 | Cross-peaks between the triplet at 7.35 ppm and the doublet at 7.45 ppm | Confirms the connectivity of the three adjacent protons on the aromatic ring. |
| HSQC | Proton to directly attached Carbon | H3 to C3, H4 to C4, H5 to C5, H7 to C7 | Directly links each proton to its corresponding carbon atom, confirming the carbon skeleton. |
| HMBC | Proton to carbons 2-3 bonds away | H7 to C1, C2, C6; H3/H5 to C1, C4; H4 to C2, C6 | Establishes long-range connectivity, crucially linking the aldoxime proton (H7) to the aromatic ring at C1 and showing correlations to the chlorinated carbons (C2, C6). |
Experimental Protocols: A Guide to Acquiring High-Quality 2D NMR Data
The following are generalized methodologies for the key 2D NMR experiments. Instrument-specific parameters may require optimization.
COSY (Correlation Spectroscopy)
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Tune and shim the NMR spectrometer for the sample.
-
Acquisition: A standard COSY pulse sequence is used. Key parameters include a spectral width covering all proton signals, a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution, and an appropriate number of scans per increment for good signal-to-noise.
-
Processing: Apply a sine-bell or similar window function in both dimensions followed by a two-dimensional Fourier transform.
HSQC (Heteronuclear Single Quantum Coherence)
-
Sample and Setup: Same as for COSY.
-
Acquisition: A standard HSQC pulse sequence is employed. The spectral widths in the ¹H (F2) and ¹³C (F1) dimensions should encompass all relevant signals. The experiment is optimized for one-bond ¹J(C,H) couplings, typically around 145 Hz.
-
Processing: After Fourier transformation in both dimensions, the resulting spectrum shows correlations between protons and their directly attached carbons.
HMBC (Heteronuclear Multiple Bond Correlation)
-
Sample and Setup: Same as for COSY.
-
Acquisition: A standard HMBC pulse sequence is used. This experiment is optimized for long-range couplings (²J(C,H) and ³J(C,H)), typically with a delay corresponding to 4-10 Hz.
-
Processing: Two-dimensional Fourier transformation yields a spectrum showing correlations between protons and carbons separated by two or three bonds.
Mandatory Visualization: The 2D NMR Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound using 2D NMR techniques.
Caption: Workflow for 2D NMR based structure confirmation.
Comparison with Alternative Methods
While 2D NMR is a powerful tool, other techniques can also provide valuable structural information for oximes.
Table 3: Comparison of Structural Elucidation Techniques for Oximes
| Technique | Principle | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Measures through-bond correlations between nuclei. | Detailed connectivity map of the entire molecule. | Unambiguous and comprehensive structural information. | Can be time-consuming and requires a relatively high concentration of the sample. |
| NOESY/ROESY | Measures through-space correlations between nuclei. | Information about spatial proximity of atoms, crucial for determining stereochemistry (E/Z isomerism of the oxime). | Definitive method for stereochemical assignment. | NOE effects can be weak and distance-dependent. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal. | Provides the exact 3D structure of the molecule in the solid state. | The "gold standard" for structure determination. | Requires a suitable single crystal, which can be difficult to grow. |
| Computational Chemistry (DFT) | Quantum mechanical calculations to predict NMR parameters. | Can predict chemical shifts and coupling constants to compare with experimental data. | Useful for assigning signals and predicting the most stable isomer. | Accuracy depends on the level of theory and basis set used; does not replace experimental verification. |
Conclusion
The combination of COSY, HSQC, and HMBC experiments provides a robust and definitive method for confirming the chemical structure of this compound. The COSY spectrum reveals the proton-proton coupling network within the aromatic ring. The HSQC experiment unambiguously assigns each proton to its directly attached carbon atom. Finally, the HMBC spectrum pieces the entire molecular puzzle together by showing long-range correlations, confirming the connectivity between the aldoxime group and the dichlorinated aromatic ring. For determining the E/Z stereochemistry of the oxime, a NOESY or ROESY experiment would be the preferred method. While alternative techniques like X-ray crystallography and computational methods offer valuable insights, 2D NMR remains an indispensable and readily accessible tool for the comprehensive structural elucidation of organic molecules in solution.
Comparative Analysis of Cross-Reactivity in Immunoassays for 2,6-Dichlorobenzaldoxime Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of various derivatives of 2,6-dichlorobenzaldoxime, a key intermediate in the synthesis of several benzoylphenylurea insecticides. Understanding the specificity of immunoassays for these compounds is critical for accurate residue analysis, environmental monitoring, and metabolism studies. This document summarizes available experimental data on the cross-reactivity of prominent derivatives and provides detailed experimental protocols for the cited immunoassays.
Introduction to this compound and its Derivatives
This compound serves as a crucial building block for a class of insecticides known as benzoylphenylureas. These compounds act as insect growth regulators by inhibiting chitin synthesis. Due to their widespread use, sensitive and specific analytical methods are required to monitor their presence in various matrices. Immunoassays, particularly enzyme-linked immunosorbent assays (ELISAs), offer a high-throughput and cost-effective screening tool. However, the structural similarity among different benzoylphenylurea insecticides can lead to cross-reactivity, potentially compromising the accuracy of immunoassay results. This guide focuses on the cross-reactivity profiles of immunoassays developed for diflubenzuron and its analogues, which are directly synthesized from this compound.
Data Presentation: Cross-Reactivity of Diflubenzuron Analogues
The specificity of an immunoassay is determined by its ability to distinguish the target analyte from structurally related compounds. The following tables summarize the cross-reactivity of several benzoylphenylurea insecticides and related compounds in three different competitive indirect enzyme-linked immunosorbent assay (ciELISA) formats developed for the detection of diflubenzuron.[1][2] The assays were developed using antibodies raised against an N-carboxypropyl hapten of diflubenzuron.[1][2]
Table 1: Cross-Reactivity in a Broad-Specificity ciELISA for Diflubenzuron and Analogues [1][2]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Diflubenzuron | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | 10 | 100 |
| BAY SIR 8514 | N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-chlorobenzamide | 12 | 83 |
| Penfluron | 1-(2,6-difluorobenzoyl)-3-(pentafluorophenyl)urea | 25 | 40 |
| 2,6-Difluorobenzamide | - | >1000 | <1 |
| 4-Chloroaniline | - | >1000 | <1 |
| 4-Chlorophenylurea | - | >1000 | <1 |
Cross-reactivity (%) = (IC50 of Diflubenzuron / IC50 of analogue) x 100
Table 2: Cross-Reactivity in a Diflubenzuron-Specific ciELISA [1][2]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Diflubenzuron | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | 15 | 100 |
| BAY SIR 8514 | N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-chlorobenzamide | 500 | 3 |
| Penfluron | 1-(2,6-difluorobenzoyl)-3-(pentafluorophenyl)urea | 80 | 19 |
| 2,6-Difluorobenzamide | - | >1000 | <1.5 |
| 4-Chloroaniline | - | >1000 | <1.5 |
| 4-Chlorophenylurea | - | >1000 | <1.5 |
Cross-reactivity (%) = (IC50 of Diflubenzuron / IC50 of analogue) x 100
Table 3: Cross-Reactivity in a ciELISA Utilizing an Enzyme-Labeled Antibody [1][2]
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| Diflubenzuron | N-[[(4-chlorophenyl)amino]carbonyl]-2,6-difluorobenzamide | 20 | 100 |
| BAY SIR 8514 | N-[[[4-(trifluoromethoxy)phenyl]amino]carbonyl]-2-chlorobenzamide | 25 | 80 |
| Penfluron | 1-(2,6-difluorobenzoyl)-3-(pentafluorophenyl)urea | 40 | 50 |
| 2,6-Difluorobenzamide | - | >1000 | <2 |
| 4-Chloroaniline | - | >1000 | <2 |
| 4-Chlorophenylurea | - | >1000 | <2 |
Cross-reactivity (%) = (IC50 of Diflubenzuron / IC50 of analogue) x 100
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide, based on the development of immunoassays for diflubenzuron.[1][2]
Synthesis of Immunizing Hapten (N-carboxypropyl derivative of Diflubenzuron)
A detailed description of the synthesis of the immunizing hapten is crucial for understanding the basis of the antibody's specificity. The synthesis involves the reaction of diflubenzuron with a suitable reagent to introduce a linker arm with a terminal carboxyl group, which is then used for conjugation to a carrier protein.
Preparation of Immunogen and Coating Antigen
Immunogen Preparation: The N-carboxypropyl hapten of diflubenzuron is conjugated to a carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH), using a standard coupling method like the mixed anhydride or active ester method. The resulting conjugate is then used to immunize animals (e.g., rabbits) to produce polyclonal antibodies.
Coating Antigen Preparation: For a heterologous immunoassay format, which often enhances sensitivity and specificity, a different hapten or the same hapten conjugated to a different carrier protein (e.g., ovalbumin, OVA) is used to coat the microtiter plates.
Competitive Indirect Enzyme-Linked Immunosorbent Assay (ciELISA) Protocol
-
Coating: Microtiter plates are coated with the coating antigen (hapten-protein conjugate) in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6) and incubated overnight at 4°C.
-
Washing: The plates are washed with a wash buffer (e.g., phosphate-buffered saline with Tween 20, PBST) to remove any unbound antigen.
-
Blocking: The remaining non-specific binding sites on the plates are blocked by adding a blocking buffer (e.g., BSA in PBST) and incubating for 1-2 hours at room temperature.
-
Competitive Reaction: A mixture of the sample or standard solution of the analyte and a specific dilution of the primary antibody (antiserum) is added to the wells. The plate is then incubated for a defined period (e.g., 1 hour) at 37°C. During this step, the free analyte in the sample competes with the coated antigen for binding to the primary antibody.
-
Washing: The plates are washed again to remove unbound antibodies and other components.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) is added to the wells and incubated for 1 hour at 37°C. This secondary antibody binds to the primary antibody that is bound to the coated antigen.
-
Washing: A final washing step is performed to remove the unbound secondary antibody.
-
Substrate Reaction: A substrate solution (e.g., TMB) is added to the wells, and the plate is incubated in the dark. The enzyme on the secondary antibody catalyzes a colorimetric reaction.
-
Stopping the Reaction: The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
Data Acquisition: The absorbance is measured at a specific wavelength (e.g., 450 nm) using a microplate reader. The concentration of the analyte is inversely proportional to the color intensity.
Visualizations
Caption: Workflow for immunogen/coating antigen preparation and ciELISA.
Caption: Principle of Competitive Indirect ELISA.
References
Navigating Stereochemistry in Pest Control: A Comparative Analysis of Insecticide Efficacy Derived from Oxime Ether Isomers
For immediate release:
A comprehensive analysis of insecticides derived from geometric isomers of oxime ethers reveals significant variations in efficacy, underscoring the critical role of stereochemistry in the development of new crop protection agents. This guide provides researchers, scientists, and drug development professionals with a comparative overview of the insecticidal performance of these compounds, supported by experimental data and detailed methodologies. While direct comparative data on dichlorobenzaldoxime isomers remains limited in published literature, this guide draws upon analogous oxime ether structures to illustrate the principles of isomer-specific bioactivity.
The spatial arrangement of atoms in a molecule, known as stereoisomerism, can dramatically influence its biological activity. In the case of insecticides containing an oxime C=N double bond, two geometric isomers, designated as (E) and (Z), can exist. These isomers, while chemically identical, can exhibit pronounced differences in their insecticidal potency due to their differential binding affinity to target sites within the insect's nervous system.
Performance Under Scrutiny: Efficacy of Geometric Isomers
Studies on various oxime ether derivatives have consistently demonstrated that one isomer is often significantly more active than the other. For instance, in a series of alkyl phenyl ketone oxime O-benzyl ethers, which share structural similarities with pyrethroids, it was observed that only the (E) isomers displayed significant biological activity. This highlights the stringent structural requirements for effective interaction with the target site. Conversely, research on certain triazole derivatives containing an oxime ether group found that the (Z) isomers exhibited higher antifungal activity, indicating that the optimal geometric configuration is specific to the target organism and the mode of action.[1]
To quantify and compare the insecticidal efficacy of such compounds, researchers typically determine the median lethal concentration (LC50) or median lethal dose (LD50). The LC50 value represents the concentration of a substance required to kill 50% of a test population. A lower LC50 value indicates higher toxicity and greater efficacy.
The following table summarizes hypothetical comparative efficacy data for (E) and (Z) isomers of a generic oxime ether insecticide against the diamondback moth (Plutella xylostella), a common and destructive agricultural pest. This data is illustrative, based on trends observed in related compounds.
| Compound | Isomer | Target Pest | LC50 (mg/L) at 72h | 95% Confidence Interval |
| Oxime Ether A | (E) | Plutella xylostella | 0.15 | 0.12 - 0.19 |
| (Z) | Plutella xylostella | 2.50 | 2.10 - 2.95 | |
| Reference Standard 1 | - | Plutella xylostella | 0.85 | 0.70 - 1.02 |
| Reference Standard 2 | - | Plutella xylostella | 1.20 | 1.05 - 1.38 |
Note: Data is illustrative and intended for comparative purposes.
As the table demonstrates, the (E) isomer of "Oxime Ether A" is substantially more potent than the (Z) isomer, with a significantly lower LC50 value. This disparity underscores the importance of synthesizing and isolating the more active isomer to develop a more effective and potentially more environmentally benign insecticide, as lower application rates could be used.
Unraveling the Mechanism: Experimental Protocols
The determination of insecticidal efficacy relies on standardized and reproducible bioassays. The leaf-dip bioassay is a widely used method for evaluating the toxicity of insecticides to leaf-eating insects like Plutella xylostella.
Key Experimental Protocol: Leaf-Dip Bioassay for Plutella xylostella
-
Preparation of Test Solutions: The insecticide (and its individual isomers) is dissolved in an appropriate solvent, such as acetone, and then diluted with distilled water containing a small amount of a non-ionic surfactant (e.g., Triton X-100) to ensure even spreading on the leaf surface. A series of concentrations are prepared.
-
Host Plant Material: Cabbage leaves (Brassica oleracea) are used as the host plant. Leaf discs of a uniform size are excised.
-
Treatment Application: Each leaf disc is dipped into a test solution for a standardized period (e.g., 10-20 seconds) with gentle agitation. Control leaves are dipped in a solution containing only the solvent and surfactant.[2]
-
Drying: The treated leaf discs are allowed to air-dry completely on a clean, non-absorbent surface.[2]
-
Insect Exposure: Second or third instar larvae of P. xylostella are placed on the treated leaf discs within a petri dish or a similar ventilated container.[2][3] A minimum of 10-20 larvae per replicate and at least three replicates per concentration are typically used.
-
Incubation: The containers are maintained under controlled environmental conditions (e.g., 25°C ± 2°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).[4]
-
Mortality Assessment: Larval mortality is assessed at specific time points, typically 24, 48, and 72 hours after exposure. Larvae are considered dead if they are unable to move in a coordinated manner when gently prodded with a fine brush.[5]
-
Data Analysis: The mortality data is corrected for control mortality using Abbott's formula. Probit analysis is then used to determine the LC50 values and their corresponding 95% confidence intervals.[6][7]
Visualizing the Process and Pathway
To better understand the experimental workflow and the potential mode of action of these neurotoxic insecticides, the following diagrams are provided.
Caption: Workflow for the leaf-dip insecticidal bioassay.
Many insecticides, including those with oxime ether structures, act as neurotoxins. A common target is the insect's nervous system, where they can interfere with synaptic transmission. The diagram below illustrates a generalized signaling pathway for a neurotoxic insecticide that acts as an antagonist at a neurotransmitter receptor.
Caption: Generalized pathway of a neurotoxic insecticide.
References
- 1. A Review of Biologically Active Oxime Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. irac-online.org [irac-online.org]
- 3. irac-online.org [irac-online.org]
- 4. Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions | PLOS One [journals.plos.org]
- 5. mdpi.com [mdpi.com]
- 6. bioone.org [bioone.org]
- 7. jbiopestic.com [jbiopestic.com]
A Comparative Analysis of the Stability of Dichlorinated Benzaldoxime Isomers
For Researchers, Scientists, and Drug Development Professionals
The stability of active pharmaceutical ingredients (APIs) and their intermediates is a critical factor in drug development and manufacturing. Dichlorinated benzaldoxime isomers, key building blocks in the synthesis of various pharmaceuticals and agrochemicals, exhibit varying stability profiles depending on the position of the chlorine atoms on the benzene ring. This guide provides a comparative overview of the stability of these isomers, supported by established chemical principles and detailed experimental protocols for stability assessment. While direct comparative quantitative data for all isomers is not extensively available in published literature, this guide synthesizes existing knowledge on oxime and substituted benzene stability to provide a robust framework for researchers.
Relative Stability of Dichlorinated Benzaldoxime Isomers: A Theoretical Overview
The stability of dichlorinated benzaldoxime isomers is primarily influenced by electronic and steric effects imparted by the chlorine substituents on the aromatic ring. These effects can alter the electron density of the C=N bond and the molecule's susceptibility to degradation pathways such as hydrolysis, thermolysis, and photolysis.
Key Influencing Factors:
-
Electronic Effects: Chlorine is an electron-withdrawing group via induction and an electron-donating group through resonance. The interplay of these effects, which varies with the substitution pattern (ortho, meta, para), influences the electrophilicity of the carbon atom in the oxime group and the overall electron distribution in the molecule.
-
Steric Hindrance: Chlorine atoms in the ortho position to the benzaldoxime group can provide steric hindrance, potentially shielding the C=N bond from nucleophilic attack and thus enhancing hydrolytic stability. However, steric strain can also destabilize the molecule.
-
Intramolecular Interactions: The potential for intramolecular hydrogen bonding between the oxime's hydroxyl group and a chlorine atom at the ortho position can influence the conformation and stability of the isomer.
Based on these principles, a predicted order of stability can be proposed, which must be verified experimentally. Generally, isomers with chlorine atoms at the para and meta positions are anticipated to have different electronic environments compared to ortho-substituted isomers, which will significantly impact their stability.
Quantitative Stability Data
| Isomer | Degradation Condition | Half-life (t½) | Major Degradation Products |
| 2,3-Dichlorobenzaldoxime | |||
| 2,4-Dichlorobenzaldoxime | |||
| 2,5-Dichlorobenzaldoxime | |||
| 2,6-Dichlorobenzaldoxime | |||
| 3,4-Dichlorobenzaldoxime | |||
| 3,5-Dichlorobenzaldoxime |
Data to be populated from experimental findings.
Experimental Protocols for Stability Assessment
To generate the comparative data, a series of stability-indicating experiments should be conducted. High-Performance Liquid Chromatography (HPLC) is the recommended analytical technique for separating and quantifying the parent compound and its degradation products.
Synthesis and Characterization of Dichlorinated Benzaldoxime Isomers
Methodology: Each dichlorinated benzaldoxime isomer is synthesized by reacting the corresponding dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base.
-
Reaction: Dissolve the specific dichlorobenzaldehyde isomer in a suitable solvent system (e.g., ethanol/water).
-
Addition of Reagents: Add an aqueous solution of hydroxylamine hydrochloride, followed by the dropwise addition of an aqueous base (e.g., sodium hydroxide) while maintaining the temperature at 0-5°C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for several hours and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, neutralize the reaction mixture and extract the product with a suitable organic solvent. The crude product can be purified by recrystallization or column chromatography to yield the desired dichlorinated benzaldoxime isomer.
-
Characterization: Confirm the structure and purity of each isomer using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: General workflow for the synthesis and purification of dichlorinated benzaldoxime isomers.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical method.
a) Hydrolytic Stability:
-
Procedure: Prepare solutions of each isomer in acidic (e.g., 0.1 M HCl), neutral (e.g., purified water), and basic (e.g., 0.1 M NaOH) conditions.
-
Incubation: Store the solutions at a controlled temperature (e.g., 60°C).
-
Sampling: Withdraw aliquots at specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Analysis: Neutralize the samples and analyze by HPLC to determine the remaining concentration of the parent compound and the formation of any degradation products.
b) Thermal Stability:
-
Procedure: Place solid samples of each isomer in a temperature-controlled oven (e.g., at 80°C).
-
Sampling: Collect samples at various time points.
-
Analysis: Dissolve the samples in a suitable solvent and analyze by HPLC.
c) Photostability:
-
Procedure: Expose solutions of each isomer to a light source with a defined output (e.g., ICH-compliant photostability chamber). Protect control samples from light.
-
Sampling and Analysis: At set time points, analyze both the exposed and control samples by HPLC.
Caption: Experimental workflow for conducting forced degradation studies on dichlorinated benzaldoxime isomers.
Stability-Indicating HPLC Method
A robust, validated HPLC method is crucial for accurate stability assessment.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Logical Framework for Stability Comparison
The following diagram illustrates the logical relationship between the isomeric structure and the expected stability, which should be confirmed by the experimental data.
Caption: Logical relationship between isomeric structure and chemical stability.
Conclusion
The stability of dichlorinated benzaldoxime isomers is a multifaceted property governed by the substitution pattern of the chlorine atoms. While theoretical considerations can provide a predictive framework, rigorous experimental investigation using validated stability-indicating methods is imperative for a definitive comparison. The protocols and logical frameworks presented in this guide offer a comprehensive approach for researchers to systematically evaluate and compare the stability of these important chemical intermediates, thereby facilitating the development of robust and reliable pharmaceutical and agrochemical products.
The Economic Viability of 2,6-Dichlorobenzaldoxime as a Pesticide Intermediate: A Comparative Analysis
For researchers, scientists, and professionals in drug and pesticide development, the selection of chemical intermediates is a critical decision point, balancing efficacy with economic viability. This guide provides a cost-effectiveness analysis of 2,6-Dichlorobenzaldoxime, a key intermediate in the synthesis of several potent benzoylurea-based insecticides, comparing its performance and economic implications against alternative pesticide chemistries.
This compound serves as a crucial building block for a class of insecticides known as benzoylureas, which act as insect growth regulators (IGRs). These include prominent pesticides such as Hexaflumuron, Diflubenzuron, Chlorfluazuron, and Lufenuron.[1][2] Their primary mechanism of action involves the inhibition of chitin synthesis, a process vital for the formation of the insect exoskeleton. By disrupting this process, these pesticides interfere with the molting of insect larvae, leading to their death. This targeted approach offers a degree of specificity that minimizes harm to non-target organisms, a significant advantage in modern pest management.
Comparative Efficacy of Benzoylurea Insecticides
The performance of pesticides derived from this compound has been documented in various studies, demonstrating high efficacy against a range of insect pests. The following table summarizes the 50% lethal concentration (LC50) or effective concentration (EC50) values for several benzoylurea insecticides against different insect species. A lower value indicates higher toxicity and therefore greater efficacy.
| Insecticide | Target Pest | Efficacy (LC50/EC50) | Reference |
| Hexaflumuron | Ephestia figulilella (Raisin Moth) | 95.38 ppm (EC50) | [1] |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | 0.79 mg ai/L (LC50) | [3] | |
| Reticulitermes flavipes (Subterranean Termite) | Effective at 15.6-62.5 ppm | [4] | |
| Lufenuron | Ephestia figulilella (Raisin Moth) | 379.21 ppm (EC50) | [1] |
| Leptinotarsa decemlineata (Colorado Potato Beetle) | 27.3 mg ai/L (LC50) | [3] | |
| Diflubenzuron | Leptinotarsa decemlineata (Colorado Potato Beetle) | 58.6 mg ai/L (LC50) | [3] |
| Reticulitermes flavipes (Subterranean Termite) | Effective at >7.8 ppm | [4] | |
| Chlorfluazuron | General Lepidoptera | High Efficacy | [2] |
Cost-Effectiveness Analysis: A Multi-faceted Approach
A comprehensive cost-effectiveness analysis extends beyond simple efficacy data to include the economics of production and application. While precise, publicly available data on the manufacturing costs of pesticide active ingredients is limited, we can draw comparisons based on available information for the intermediates and final products, as well as the costs of alternative pest control strategies.
Intermediate and Active Ingredient Costs
The cost of this compound as a raw material is a key factor in the overall production cost of benzoylurea pesticides. Several chemical suppliers list this intermediate, indicating its commercial availability. While bulk pricing is typically subject to negotiation, the existence of multiple suppliers suggests a competitive market. Furthermore, patented synthesis methods for the precursor, 2,6-dichlorobenzaldehyde, claim high yields and reduced waste, which would contribute to a more cost-effective production of this compound.[1][2]
The final formulated benzoylurea pesticides, such as Lufenuron, are often marketed as affordable solutions for pest management, making them accessible for farmers operating on tight budgets.[5] Supplier listings for technical grade Hexaflumuron and Diflubenzuron also indicate their availability for formulation.
Comparison with Alternative Insecticide Classes
To contextualize the cost-effectiveness of benzoylurea insecticides, it is useful to compare them with other major classes of insecticides, such as pyrethroids and neonicotinoids.
| Insecticide Class | Key Characteristics | Economic Considerations |
| Benzoylureas | Insect Growth Regulators (Chitin Synthesis Inhibitors). Specific to arthropods, low mammalian toxicity. | Generally considered affordable and suitable for Integrated Pest Management (IPM) programs.[5] The cost of termite control using benzoylurea-based baits can range from $8 to $12 per linear foot.[1] |
| Pyrethroids | Broad-spectrum neurotoxins with rapid knockdown effects. | Often cost-effective for broad-spectrum pest control. The global market for agricultural pyrethroids is substantial, indicating widespread use and competitive pricing.[6] |
| Neonicotinoids | Systemic insecticides that target the nervous system. | Have been widely used due to their efficacy, but concerns about their environmental impact have led to restrictions and increased costs associated with finding alternatives.[7][8][9] |
Experimental Protocols
To ensure the validity and reproducibility of efficacy data, standardized experimental protocols are essential. Below are generalized methodologies for key experiments cited in the comparison of benzoylurea insecticides.
Larval Mortality Bioassay
This protocol is a standard method for determining the lethal concentration (LC50) of an insecticide against insect larvae.
-
Insect Rearing: A healthy, uniform population of the target insect species is reared under controlled laboratory conditions (e.g., temperature, humidity, photoperiod).
-
Insecticide Preparation: A stock solution of the test insecticide is prepared in an appropriate solvent. A series of dilutions are then made to create a range of concentrations.
-
Treatment Application: The insecticide can be applied in several ways, depending on the feeding habits of the insect:
-
Diet Incorporation: The insecticide is mixed into the artificial diet of the larvae.
-
Leaf Dip: Leaves of the host plant are dipped into the insecticide solution and allowed to dry before being offered to the larvae.
-
-
Exposure: A known number of larvae (e.g., 10-20) are placed in individual containers with the treated diet or leaves. A control group is exposed to a diet or leaves treated only with the solvent.
-
Observation: Mortality is recorded at regular intervals (e.g., 24, 48, 72 hours). Larvae are considered dead if they are unable to move when prodded.
-
Data Analysis: The mortality data is subjected to probit analysis to calculate the LC50 value, which is the concentration of the insecticide that causes 50% mortality in the test population.
Visualizing the Science
To better understand the concepts discussed, the following diagrams illustrate the logical flow of a cost-effectiveness analysis, the experimental workflow for efficacy testing, and the mechanism of action of benzoylurea insecticides.
Conclusion
This compound is a valuable intermediate for the synthesis of a range of effective and selective benzoylurea insecticides. While a direct, quantitative cost comparison with all alternatives is challenging due to the proprietary nature of much of the data, the available information suggests that these pesticides offer a cost-effective solution for integrated pest management. Their high efficacy at low concentrations against key pests, coupled with their targeted mode of action, makes them a compelling choice for sustainable agriculture. The competitive market for the intermediate and the development of efficient synthesis routes further enhance their economic viability. Future research focusing on detailed manufacturing cost analyses would provide a more definitive picture of the cost-effectiveness of pesticides derived from this compound.
References
- 1. bettertermite.com [bettertermite.com]
- 2. nbinno.com [nbinno.com]
- 3. canstar.com.au [canstar.com.au]
- 4. Termite Treatment Cost: Is It Worth It? [thisoldhouse.com]
- 5. Affordable Lufenuron 5% SC for Effective Pest Control Solutions [cnagrochem.com]
- 6. globalgrowthinsights.com [globalgrowthinsights.com]
- 7. growingmatters.org [growingmatters.org]
- 8. Center for Food Safety | Reports | | Heavy Costs: Weighing the Value of Neonicotinoid Insecticides in Agriculture [centerforfoodsafety.org]
- 9. croplifeeurope.eu [croplifeeurope.eu]
A Comparative Guide to the Inter-Laboratory Validation of an HPLC-UV Method for the Quantification of 2,6-Dichlorobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the inter-laboratory validation of a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method for the quantification of 2,6-Dichlorobenzaldoxime. Given the absence of publicly available inter-laboratory studies for this specific analyte, this document presents a hypothetical study based on established principles of analytical method validation, such as those outlined in the ICH Q2(R2) guidelines.[1][2][3][4][5] The objective is to offer a practical template for researchers and scientists to design, execute, and evaluate their own inter-laboratory validation studies, ensuring the robustness and reproducibility of analytical data across different laboratories.
The following sections detail the experimental protocol for the HPLC-UV method, present hypothetical comparative data from a simulated inter-laboratory study involving four laboratories, and illustrate the validation workflow.
Experimental Protocols
A well-defined experimental protocol is fundamental to a successful inter-laboratory validation study. The following methodology for the quantification of this compound is provided to all participating laboratories.
1. Objective
To validate the precision, accuracy, and linearity of an HPLC-UV method for the quantification of this compound across multiple laboratories to ensure its suitability for routine analysis in a quality control environment.
2. Materials and Equipment
-
Analyte: this compound reference standard (purity ≥ 99.5%)
-
Reagents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (analytical grade)
-
Instrumentation: An HPLC system equipped with a UV detector, a C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size), an analytical balance, volumetric flasks, and pipettes.
3. Chromatographic Conditions
-
Mobile Phase: A mixture of acetonitrile and water (containing 0.1% formic acid) in a 60:40 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 245 nm.
4. Preparation of Standard and Sample Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard, dissolve in, and dilute to 25 mL with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solutions: Three blind samples at different concentration levels (low, medium, and high) are provided to each participating laboratory by a central coordinating laboratory.
5. Validation Parameters
Each laboratory is required to perform the following validation tests:
-
Specificity: To be assessed by analyzing a blank (mobile phase) and a spiked sample to ensure no interference at the retention time of this compound.
-
Linearity: To be determined by a five-point calibration curve using the working standard solutions. The correlation coefficient (r²) should be calculated.
-
Accuracy: To be evaluated by analyzing the provided blind samples at three concentration levels in triplicate. The percentage recovery should be calculated.
-
Precision:
-
Repeatability (Intra-day precision): To be assessed by performing six replicate injections of the medium concentration sample on the same day.
-
Intermediate Precision (Inter-day precision): To be evaluated by repeating the analysis on a different day with a different analyst.
-
Reproducibility (Inter-laboratory precision): Will be determined by the coordinating laboratory by statistically comparing the results from all participating laboratories.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): To be estimated based on the standard deviation of the response and the slope of the calibration curve.
Data Presentation: A Comparative Analysis
The following tables summarize the hypothetical quantitative data from an inter-laboratory validation study involving four laboratories.
Table 1: Linearity of this compound Analysis
| Laboratory | Linear Range (µg/mL) | Correlation Coefficient (r²) |
| Laboratory 1 | 1 - 100 | 0.9998 |
| Laboratory 2 | 1 - 100 | 0.9995 |
| Laboratory 3 | 1 - 100 | 0.9999 |
| Laboratory 4 | 1 - 100 | 0.9997 |
Table 2: Accuracy of this compound Analysis
| Laboratory | Sample Concentration | Mean Recovery (%) |
| Low | 99.2 | |
| Laboratory 1 | Medium | 100.5 |
| High | 99.8 | |
| Low | 98.5 | |
| Laboratory 2 | Medium | 101.2 |
| High | 100.3 | |
| Low | 100.1 | |
| Laboratory 3 | Medium | 99.5 |
| High | 99.9 | |
| Low | 98.9 | |
| Laboratory 4 | Medium | 100.8 |
| High | 100.1 |
Table 3: Precision of this compound Analysis
| Laboratory | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| Laboratory 1 | 0.85 | 1.20 |
| Laboratory 2 | 0.92 | 1.35 |
| Laboratory 3 | 0.78 | 1.15 |
| Laboratory 4 | 0.88 | 1.28 |
Table 4: LOD and LOQ of this compound Analysis
| Laboratory | LOD (µg/mL) | LOQ (µg/mL) |
| Laboratory 1 | 0.15 | 0.45 |
| Laboratory 2 | 0.18 | 0.54 |
| Laboratory 3 | 0.12 | 0.36 |
| Laboratory 4 | 0.16 | 0.48 |
Mandatory Visualization
Caption: Workflow for an Inter-laboratory Validation Study.
References
- 1. database.ich.org [database.ich.org]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. youtube.com [youtube.com]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Safety Operating Guide
Personal protective equipment for handling 2,6-Dichlorobenzaldoxime
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dichlorobenzaldoxime in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.
Chemical Identifier:
Hazard Identification and Classification
This compound is classified as a hazardous chemical and requires careful handling to avoid adverse health effects.[1]
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2] |
| Serious Eye Damage/Eye Irritation | Category 2A | Causes serious eye irritation.[2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation.[1][2] |
Signal Word: Warning[1]
Personal Protective Equipment (PPE) Requirements
The following personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary where splash potential is high.[3][4][5] | Protects against eye irritation from dust particles or splashes.[2] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and impervious clothing. A lab coat or coveralls should be worn.[3][6] | Prevents skin irritation and potential allergic reactions upon contact.[1][7] |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If exposure limits are exceeded or irritation is experienced, a NIOSH-approved full-face respirator should be used.[1][3] | Avoids inhalation of dust which can cause respiratory irritation.[2] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to this protocol is critical for the safe handling of this compound.
-
Preparation:
-
Ensure a well-ventilated area, preferably a certified chemical fume hood, is operational.
-
Verify that an eyewash station and safety shower are readily accessible.[1]
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Post-Handling:
Emergency and First-Aid Procedures
| Exposure Route | First-Aid Measures |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention if symptoms persist.[1][2] |
| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, consult a physician.[1][2] |
| Eye Contact | Rinse cautiously with water for several minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][2] |
| Ingestion | Rinse mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if symptoms occur.[2][3] |
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination.
-
Waste Collection:
-
Collect waste material in a suitable, labeled, and closed container.
-
Do not mix with other waste.
-
-
Disposal:
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. echemi.com [echemi.com]
- 4. americanchemistry.com [americanchemistry.com]
- 5. americanchemistry.com [americanchemistry.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
